molecular formula C14H13N2O+ B12850408 1-Methoxy-5-methylphenazin-5-ium CAS No. 65162-12-1

1-Methoxy-5-methylphenazin-5-ium

Cat. No.: B12850408
CAS No.: 65162-12-1
M. Wt: 225.27 g/mol
InChI Key: NIKBRKQHDZFDIQ-UHFFFAOYSA-N
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Description

1-Methoxy-5-methylphenazin-5-ium is a useful research compound. Its molecular formula is C14H13N2O+ and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxy-5-methylphenazin-5-ium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-5-methylphenazin-5-ium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65162-12-1

Molecular Formula

C14H13N2O+

Molecular Weight

225.27 g/mol

IUPAC Name

1-methoxy-5-methylphenazin-5-ium

InChI

InChI=1S/C14H13N2O/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2/h3-9H,1-2H3/q+1

InChI Key

NIKBRKQHDZFDIQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC

Origin of Product

United States

Foundational & Exploratory

1-Methoxy-5-methylphenazin-5-ium: The Photostable Electron Mediator for Precision Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Redox Properties of 1-Methoxy-5-methylphenazin-5-ium Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of NAD(P)H-dependent oxidoreductase assays, Phenazine Methosulfate (PMS) was long considered the standard electron carrier. However, its inherent photochemical instability and tendency to form radical dimers create significant noise in high-throughput screening (HTS).

1-Methoxy-5-methylphenazin-5-ium (typically utilized as the methyl sulfate salt, 1-Methoxy PMS or mPMS ) represents the structural evolution of this class. By introducing a methoxy group at the C1 position, the molecule retains the efficient electron transfer kinetics of PMS (


) while exhibiting superior resistance to light-induced degradation.[1] This guide details the physiochemical properties, redox thermodynamics, and validated protocols for deploying 1-Methoxy PMS in cell viability and enzymatic assays.

Chemical Architecture & Physiochemical Properties[2]

The functional core of the molecule is the 1-Methoxy-5-methylphenazin-5-ium cation . In commercial preparations, it is paired with a methyl sulfate anion (


) to ensure solubility.
Structural Analysis
  • Core Scaffold: A tricyclic phenazine ring system (dibenzopyrazine).

  • Cationic Center: Methylation at the N5 nitrogen creates a quaternary ammonium center, imparting a positive charge distributed across the conjugated

    
    -system. This electrophilic character is critical for accepting hydride ions or electrons from NAD(P)H.
    
  • The Stabilizing Moiety (C1-Methoxy): The distinguishing feature is the methoxy (

    
    ) group at position 1.
    
    • Steric Hindrance: The bulky methoxy group prevents the "stacking" interaction required for the photo-induced dimerization observed in unsubstituted PMS.

    • Electronic Effect: The electron-donating nature of the methoxy group fine-tunes the redox potential, maintaining it in the optimal window for tetrazolium reduction.

Key Properties Table
PropertySpecification
IUPAC Name 1-Methoxy-5-methylphenazin-5-ium methyl sulfate
CAS Number 65162-13-2
Molecular Formula

(Salt)
Molecular Weight 336.36 g/mol
Solubility Water (>10 mg/mL), Ethanol
Appearance Rosy pink to orange/brown powder
Stability >3 months at RT (light-protected); stable in ambient light for assay duration

Redox Thermodynamics & Mechanism

The utility of 1-Methoxy PMS lies in its role as an intermediate electron shuttle . It bridges the thermodynamic gap between cellular reducing equivalents (NADH/NADPH) and colorimetric reporters (Tetrazolium salts like WST-8, MTT, or XTT).

Thermodynamic Profile
  • Standard Redox Potential (

    
    ): 
    
    
    
    (vs. SHE).[2]
  • Comparison: This is nearly identical to PMS (

    
    ), ensuring it can substitute PMS in existing protocols without kinetic penalties.
    
  • Operational Window: The potential is sufficiently positive to oxidize NADH (

    
    ) spontaneously, yet sufficiently negative to reduce tetrazolium salts (
    
    
    
    depending on the specific dye).
Electron Transfer Pathway

The mechanism involves a two-step "ping-pong" electron transfer:

  • Reduction: 1-Methoxy PMS accepts electrons (and a proton) from NADH (often mediated by a dehydrogenase), transiently forming a reduced phenazine intermediate.

  • Re-oxidation: The reduced intermediate transfers electrons to the tetrazolium salt (e.g., WST-8), reverting to its oxidized cationic state. The tetrazolium is simultaneously reduced to a soluble, colored formazan.

Pathway Visualization

ElectronTransfer Substrate Substrate (e.g., Lactate) Enzyme Dehydrogenase (Enzyme) Substrate->Enzyme Oxidation NAD NAD+ NADH NADH mPMS_Ox 1-Methoxy PMS (Oxidized/Cation) NADH->mPMS_Ox e- Transfer Enzyme->NADH Reduction mPMS_Red 1-Methoxy PMS (Reduced) mPMS_Ox->mPMS_Red + 2e- / H+ mPMS_Red->mPMS_Ox Recycling WST Tetrazolium (WST-8/XTT) mPMS_Red->WST e- Transfer Formazan Formazan (Colored Product) WST->Formazan Detection (OD 450nm)

Figure 1: The catalytic cycle of 1-Methoxy PMS in a coupled dehydrogenase assay. The mediator cycles between oxidized and reduced states, amplifying the signal.

Experimental Protocol: WST-8 Coupled Viability Assay

This protocol describes the preparation and use of 1-Methoxy PMS in a cell viability assay using WST-8. This system is superior to MTT because the resulting formazan is water-soluble, eliminating the solubilization step.

Reagent Preparation

Stock Solution A (1-Methoxy PMS):

  • Weigh 3.36 mg of 1-Methoxy-5-methylphenazinium methyl sulfate.[]

  • Dissolve in 10 mL of PBS (Phosphate Buffered Saline) or distilled water to create a 1 mM Stock .

  • Storage: Store at 4°C in an amber bottle. Stable for >3 months.

Stock Solution B (WST-8):

  • Prepare a 5 mM solution of WST-8 in PBS.

Working Solution (Electron Mediator Mix):

  • Mix Stock A and Stock B in a 1:20 ratio (e.g., 50 µL 1-Methoxy PMS + 1 mL WST-8 solution).

  • Note: The final concentration of 1-Methoxy PMS in the well will be approximately 5-20 µM depending on dilution.

Assay Workflow
  • Cell Culture: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and incubate for 24h.

  • Treatment: Add experimental drugs/compounds and incubate for the desired time.

  • Addition: Add 10 µL of the Working Solution to each well (assuming 100 µL culture volume).

  • Incubation: Incubate the plate for 1–4 hours at 37°C.

    • Checkpoint: Visually inspect for orange color development (formazan).

  • Measurement: Measure absorbance at 450 nm using a microplate reader. Reference wavelength: 650 nm.

Protocol Logic Visualization

ProtocolWorkflow cluster_prep Reagent Prep Start Start: Cell Seeding (96-well plate) Treat Compound Treatment (24-48 hours) Start->Treat Add Add 10µL Working Sol. to each well Treat->Add StockA 1-Methoxy PMS (1 mM Stock) Mix Mix 1:20 (Working Solution) StockA->Mix StockB WST-8 (5 mM Stock) StockB->Mix Mix->Add Incubate Incubate 1-4 hrs @ 37°C Add->Incubate Read Measure OD 450nm Incubate->Read

Figure 2: Step-by-step workflow for the 1-Methoxy PMS / WST-8 cell viability assay.

Comparative Analysis: Why Switch?

The decision to use 1-Methoxy PMS over traditional mediators is driven by data integrity and workflow flexibility.

FeaturePhenazine Methosulfate (PMS)1-Methoxy PMSImpact on Research
Light Stability Poor. Rapidly degrades; requires dark handling.[1][4]High. Stable in ambient light.[1]Eliminates "edge effects" caused by light exposure during pipetting.
Storage -20°C, strictly dark.4°C or RT, amber bottle.Reduces reagent waste and preparation time.
Background Noise High (due to radical dimerization).Low.Improves Z-factor in High-Throughput Screening (HTS).
Reaction Rate Fast.Fast (comparable).No loss in assay sensitivity.

References

  • Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[1][5] Journal of Biochemistry, 82(5), 1469–1473.[1][5] Link

  • Dojindo Laboratories. (n.d.). Electron Mediator 1-Methoxy PMS - Technical Manual. Link

  • Cayman Chemical. (2025). 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information. Link

  • Ishiyama, M., et al. (1997). A highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH as well as cell viability. Talanta, 44(7), 1299-1305. Link

Sources

Technical Guide: Mechanism of Electron Transfer Using 1-Methoxy-5-methylphenazin-5-ium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-5-methylphenazin-5-ium methyl sulfate (commonly referred to as 1-Methoxy PMS or 1-m-PMS ) represents a critical evolution in redox mediation chemistry. Unlike its predecessor, Phenazine Methosulfate (PMS), 1-Methoxy PMS offers superior photochemical stability while retaining high electron transfer efficiency.[1]

This guide details the physicochemical mechanism by which 1-Methoxy PMS couples intracellular dehydrogenase activity to extracellular tetrazolium reduction.[2] It serves as the definitive reference for researchers utilizing this molecule in cell viability assays (e.g., WST-8/CCK-8), microbial metabolic screening, and biosensor development.

Part 1: Chemical Architecture & Redox Physics

Structural Advantage

The inherent flaw in standard PMS is the susceptibility of its methylphenazinium cation to photochemical degradation, leading to the formation of pyocyanin and other radical species that increase background noise.

1-Methoxy PMS introduces a methoxy group (–OCH₃) at the 1-position of the phenazine ring. This steric and electronic modification stabilizes the resonance structure of the molecule, rendering it resistant to light-induced breakdown without significantly altering its redox potential.

Electrochemical Properties[3]
  • Redox Potential (

    
    ):  Approximately +63 mV  (vs. SHE).[1][3]
    
  • Solubility: Highly water-soluble (unlike many formazan products it helps generate).[4]

  • Stability: Stable in solution at room temperature for months under ambient light, contrasting sharply with PMS which requires immediate use in the dark.

Comparative Analysis: PMS vs. 1-Methoxy PMS
FeaturePhenazine Methosulfate (PMS)1-Methoxy PMS (1-m-PMS)
Light Stability Poor (Degrades rapidly)Excellent (Photostable)
Storage (Solution) Unstable (Hours)Stable (>3 Months at RT)
Redox Potential ~ +80 mV~ +63 mV
Background Noise High (Non-specific reduction)Low (High specificity)
Primary Utility Historic/Acute AssaysLong-term/High-throughput Assays

Part 2: The Electron Transfer Mechanism

The utility of 1-Methoxy PMS lies in its ability to act as an intermediate electron carrier (IEC). Most tetrazolium salts used in modern assays (like WST-8) are highly water-soluble but cell-impermeable. They cannot enter the cell to be reduced directly by mitochondrial dehydrogenases.

1-Methoxy PMS bridges this gap via a "Ping-Pong" redox cycling mechanism:

  • Intracellular/Membrane Reduction: 1-Methoxy PMS (oxidized) accepts an electron from NADH or NADPH generated by cellular dehydrogenases (e.g., Lactate Dehydrogenase, Succinate Dehydrogenase).

  • Transmembrane Transport: The reduced form of 1-Methoxy PMS is sufficiently lipophilic to traverse the plasma membrane or interact at the electron transport chain interface.

  • Extracellular Transfer: Once reduced, it transfers the electron to the tetrazolium salt (e.g., WST-8) present in the culture medium.

  • Signal Generation: The tetrazolium salt reduces to a colored formazan dye (soluble), while 1-Methoxy PMS returns to its oxidized state, ready to cycle again.

Visualization: The Redox Coupling Pathway

ElectronTransfer cluster_Cell Intracellular / Membrane Interface cluster_Mediator Electron Mediator Cycle cluster_Medium Extracellular Medium NADH NADH / NADPH Dehydrogenase Dehydrogenase (Enzyme) NADH->Dehydrogenase NAD NAD+ / NADP+ Dehydrogenase->NAD e- mPMS_ox 1-Methoxy PMS (Oxidized) Dehydrogenase->mPMS_ox Transfer mPMS_red 1-Methoxy PMS (Reduced) mPMS_ox->mPMS_red Reduction (+e-) mPMS_red->mPMS_ox Recycling (-e-) WST8 Tetrazolium Salt (WST-8) mPMS_red->WST8 Transfer Formazan Formazan Dye (Orange/Soluble) WST8->Formazan Reduction (OD 450nm)

Caption: Figure 1. The cyclic electron transfer mechanism where 1-Methoxy PMS couples intracellular NADH oxidation to extracellular WST-8 reduction.

Part 3: Experimental Protocols (WST-8/mPMS Assay)

This protocol is validated for cell viability quantification using the WST-8/1-Methoxy PMS system (equivalent to CCK-8).

Reagent Preparation
  • Stock Solution A (WST-8): 5 mM WST-8 in PBS.

  • Stock Solution B (1-Methoxy PMS): 0.2 mM 1-Methoxy PMS in PBS.

    • Note: While 1-Methoxy PMS is stable, preparing fresh or aliquoting at -20°C is Good Laboratory Practice (GLP).

  • Working Solution: Mix Stock A and Stock B in a 1:1 ratio immediately before use. Alternatively, many commercial kits come premixed.

Assay Workflow
  • Cell Seeding: Seed cells in a 96-well plate (

    
     to 
    
    
    
    cells/well). Pre-incubate for 24 hours to allow attachment.
  • Treatment: Add test compounds/drugs. Incubate for the desired experimental duration.

  • Reagent Addition: Add 10 µL of the WST-8/1-Methoxy PMS Working Solution to each well containing 100 µL of medium.

    • Critical: Avoid introducing bubbles.[2]

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours .

    • Optimization: Check color development every hour. High metabolic activity cells require shorter times.

  • Measurement: Measure absorbance at 450 nm using a microplate reader. Reference wavelength (optional) at 650 nm.

Visualization: Assay Logic Flow

AssayWorkflow cluster_QC Quality Control Checks Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Treatment (24-48 hrs) Step1->Step2 Step3 3. Add Reagent (10µL mPMS/WST-8 mix) Step2->Step3 Step4 4. Incubation (37°C, 1-4 hrs) Step3->Step4 QC1 Blank Control: Media + Reagent (No Cells) Step3->QC1 Step5 5. Detection (OD 450nm) Step4->Step5 QC2 Background: Subtract OD650 Step5->QC2

Caption: Figure 2. Step-by-step workflow for the 1-Methoxy PMS/WST-8 cell viability assay.

Part 4: Troubleshooting & Optimization

Linearity and Saturation

The relationship between absorbance and cell number is linear up to an Optical Density (OD) of approximately 2.0-2.5. If OD exceeds this, the 1-Methoxy PMS cycling rate may be rate-limited by the availability of WST-8, or the reader may saturate.

  • Solution: Reduce incubation time or cell seeding density.

Cytotoxicity of the Mediator

While 1-Methoxy PMS is less toxic than PMS, high concentrations (>500 µM) can interfere with cellular respiration or generate excessive Reactive Oxygen Species (ROS).

  • Validation: The standard catalytic concentration (approx. 20 µM final concentration in well) is non-toxic for short incubations (1-4 hours).

Interference

Reducing agents (e.g., Ascorbic Acid, DTT) in the media will reduce 1-Methoxy PMS non-enzymatically, causing false positives.

  • Control: Always include a "Media + Drug + Reagent" (no cells) well to quantify chemical background reduction.

References

  • Ishiyama, M., et al. (1993).[5][6] "A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye."[4][6] Chemical and Pharmaceutical Bulletin, 41(6), 1118-1122.[5][6] Link

  • Hisada, R., & Yagi, T. (1977).[3][7] "1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][3][4][7][8][9][10] A photochemically stable electron mediator between NADH and various electron acceptors."[3][9][10] Journal of Biochemistry, 82(5), 1469-1473.[3] Link

  • Nakamura, S., et al. (1980).[7] "Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance." Clinica Chimica Acta, 101(2-3), 321-326. Link

  • Dojindo Laboratories. (n.d.). "1-Methoxy PMS Technical Manual." Dojindo Product Information. Link

Sources

Technical Whitepaper: Photophysical Characterization and Application of 1-Methoxy-5-methylphenazin-5-ium (1-m-PMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-5-methylphenazin-5-ium (commonly available as the methyl sulfate salt, 1-m-PMS or mPMS ) is a cationic phenazine derivative engineered to overcome the critical photochemical instability of traditional Phenazine Methosulfate (PMS). While PMS serves as a standard electron carrier in NADH/NADPH-dependent viability assays (e.g., MTS, XTT, WST-8), its rapid degradation under ambient light introduces significant experimental noise and background absorbance.

This guide provides a comprehensive technical analysis of 1-m-PMS, focusing on its absorption spectra, molar extinction coefficient (


), and redox behavior. It includes self-validating protocols for verifying reagent quality and determining 

in specific assay buffers, ensuring reproducibility in high-throughput screening (HTS) and metabolic profiling.

Molecular Architecture & Physicochemical Properties[1]

The introduction of a methoxy group (-OCH


) at the C1 position of the phenazine ring system confers steric and electronic protection to the central pyrazine ring. This modification shifts the redox potential and significantly enhances resistance to photon-induced radical degradation.
PropertySpecification
Systematic Name 1-Methoxy-5-methylphenazin-5-ium methyl sulfate
Common Abbreviations 1-m-PMS, mPMS, 1-Methoxy PMS
CAS Number 65162-13-2
Molecular Formula C

H

N

O

S (Salt) / C

H

N

O

(Cation)
Molecular Weight 336.36 g/mol
Appearance Dark red to reddish-purple crystalline powder
Solubility Water: Highly soluble (>10 mg/mL); Ethanol: Soluble
Redox Potential (

)
+63 mV (vs. +80 mV for PMS)
Electronic Structure & Stability Mechanism

Unlike PMS, which forms a reactive methyl radical upon light exposure leading to pyocyanin formation (blue shift), the 1-methoxy substituent of mPMS sterically hinders the C1 position. This prevents the formation of aberrant radical intermediates, allowing mPMS solutions to remain stable at room temperature for months, whereas PMS degrades within hours.

Spectral Characteristics: Absorption & Extinction Coefficients

The absorption profile of 1-m-PMS is distinct from the yellow-orange color of PMS. 1-m-PMS solutions appear pink/rosy in aqueous buffer.

Key Absorption Bands

The spectrum is characterized by a strong UV transition and a weaker, broad visible band responsible for its color.

Band Region

(nm)
Estimated

(M

cm

)
Significance
Visible (Diagnostic) 505 nm

Used for concentration verification and QC.
UV (Primary) ~260 nm > 50,000 Primary

transition (Phenazine core).
Near-UV ~360-390 nm ~ 20,000 Overlaps with PMS region; charge transfer band.

> Note: The value at 505 nm is the standard Quality Control specification for commercial 1-m-PMS. The exact extinction coefficient can vary slightly based on buffer pH and ionic strength due to solvatochromic effects.

Spectral Interference Warning

In tetrazolium assays, the formazan product often absorbs between 450 nm and 490 nm (XTT/MTS) or ~450 nm (WST-8). The intrinsic absorbance of oxidized mPMS at 505 nm is relatively low (


) compared to formazans (

), but it constitutes a non-zero background that must be subtracted in kinetic studies.

Self-Validating Protocol: Determination of Molar Extinction Coefficient

Do not rely solely on literature values for critical quantitative work. Solvents, pH, and temperature affect


. Use this protocol to determine the exact coefficient in your specific assay buffer.
Workflow Diagram

ExtinctionCoefficientProtocol Stock 1. Prepare Stock (10 mM in dH2O) Dilution 2. Serial Dilution (10 - 100 µM) Stock->Dilution Measure 4. Scan Spectrum (250 - 600 nm) Dilution->Measure Blank 3. Blank Correction (Buffer Only) Blank->Measure Subtract Calc 5. Linear Regression (Beer-Lambert) Measure->Calc

Figure 1: Workflow for the empirical determination of molar extinction coefficient.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh roughly 3.4 mg of 1-m-PMS.[1]

    • Dissolve in 1.0 mL of ddH

      
      O to create a ~10 mM stock.
      
    • Validation: Ensure complete dissolution; the solution should be a clear, deep pink/red.[2]

  • Gravimetric Correction (Critical Step):

    • Because the salt is hygroscopic, the weighed mass may contain water.

    • Exact concentration

      
       is best verified if a certified reference standard is available. If not, rely on the manufacturer's purity assay (usually >98%) to calculate the effective mass.
      
  • Serial Dilution:

    • Prepare 5 dilutions in your assay buffer (e.g., PBS pH 7.4) ranging from 10

      
      M to 100 
      
      
      
      M.
    • Why? This range ensures absorbance (

      
      ) stays within the linear dynamic range of most spectrophotometers (0.1 < 
      
      
      
      < 1.0).
  • Measurement:

    • Use quartz cuvettes (glass blocks UV light).

    • Scan from 250 nm to 600 nm.

    • Record Absorbance at 505 nm (

      
      ) and the UV max (
      
      
      
      ).
  • Calculation (Beer-Lambert Law):

    • Plot

      
       (y-axis) vs. Concentration (M) (x-axis).
      
    • Perform a linear regression (

      
      ).
      
    • The slope

      
       is the Molar Extinction Coefficient (
      
      
      
      ) in M
      
      
      cm
      
      
      .
    • 
       must be 
      
      
      
      for the result to be valid.

Applications & Redox Mechanism

1-m-PMS is primarily used as an intermediate electron carrier (mediator) because NADH/NADPH cannot directly reduce most tetrazolium salts (like WST-8, XTT, or MTS) efficiently.

The Electron Transfer Pathway

The mPMS cation accepts an electron from the enzyme-cofactor complex (NADH) and passes it to the tetrazolium dye.

RedoxPathway NADH NADH / NADPH (Substrate) mPMS_Ox 1-m-PMS (Oxidized) (Pink, Abs ~505nm) NADH->mPMS_Ox e- Transfer mPMS_Red 1-m-PMS (Reduced) (Colorless) mPMS_Ox->mPMS_Red Reduction mPMS_Red->mPMS_Ox Recycling Tetrazolium Tetrazolium Salt (WST-8 / MTS) mPMS_Red->Tetrazolium e- Transfer Formazan Formazan Product (Colored, Abs 450-490nm) Tetrazolium->Formazan Reduction

Figure 2: Electron transfer mechanism in dehydrogenase viability assays.

Mechanistic Insight
  • Oxidized State: 1-m-PMS is colored (Pink).[3]

  • Reduced State: Upon accepting electrons, the conjugation system is interrupted, and the molecule becomes colorless (Leuco-form).

  • Recycling: The reduced mPMS rapidly donates electrons to the tetrazolium salt, regenerating the oxidized (pink) mPMS. This "catalytic cycling" means mPMS is required only in micromolar concentrations (typically 20

    
    M - 100 
    
    
    
    M).

Stability Profile: 1-m-PMS vs. PMS

For researchers choosing between PMS and 1-m-PMS, stability is the deciding factor.

FeaturePMS (Phenazine Methosulfate)1-m-PMS (1-Methoxy Derivative)
Light Sensitivity Extreme. Degrades in minutes under ambient light.High. Stable for months at RT under ambient light.
Storage -20°C, Dark, Desiccated.4°C or RT (solution), Dark recommended.
Degradation Product Pyocyanin (toxic, interferes with redox).Minimal non-specific degradation.
Assay Implication Must be prepared immediately before use.Can be prepared as a 1-component stock with WST-8.

Expert Tip: While 1-m-PMS is light stable, it is still recommended to store stock solutions in amber tubes or wrapped in foil to prevent any long-term drift, especially if the buffer pH is alkaline (> pH 8.0), where phenazines are naturally less stable.

References

  • Original Synthesis & Characterization: Hisada, R., & Yagi, T. (1977).[4] 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[4][2][3][5] Journal of Biochemistry, 82(5), 1469–1473.[4][3]

  • Comparative Stability Data: Nakamura, S., & Arimura, K. (1980). Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. Clinica Chimica Acta, 101(2-3), 321-326.

  • Application in Biosensors (mPMS vs mPES): Sode, K., et al. (2020). Employment of 1-Methoxy-5-Ethyl Phenazinium Ethyl Sulfate as a Stable Electron Mediator in Flavin Oxidoreductases-Based Sensors. Sensors, 20(10), 2820.

  • Commercial Product Specification (Dojindo): Dojindo Laboratories. Technical Manual: 1-Methoxy PMS.

  • Chemical Structure & Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 127832, 1-Methoxyphenazine methosulfate.

Sources

Technical Deep Dive: 1-Methoxy PMS – The Evolution of Stable Electron Carriers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic assays and dehydrogenase quantification, the reliability of electron mediators is paramount. For decades, Phenazine Methosulfate (PMS) served as the standard intermediate electron carrier. However, its acute photosensitivity and non-enzymatic background reduction plagued researchers with high noise floors and inconsistent data.

The introduction of 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS) marked a critical inflection point in bio-analytical chemistry. By sterically and electronically modifying the phenazine ring, researchers achieved a mediator that retained the electron transfer kinetics of PMS while exhibiting robust photochemical stability. This guide analyzes the development, mechanism, and application of 1-Methoxy PMS, positioning it within the modern hierarchy of electron carriers alongside its successor, 1-Methoxy PES.

Historical Context: The PMS Instability Problem

To understand the significance of 1-Methoxy PMS, one must first audit the failure mode of its predecessor. PMS acts as a bridge, accepting electrons from NAD(P)H and transferring them to tetrazolium salts (e.g., MTT, NBT, WST-8), which reduce to colored formazans.

The Failure Mode: Upon exposure to ambient light, PMS undergoes a photochemical reaction generating superoxide radicals and methyl radicals. These radicals non-specifically reduce tetrazolium salts in the absence of the target enzyme, creating false positives (high blank values).

  • Operational Consequence: Assays required strict darkness, fresh preparation immediately prior to use, and often yielded poor reproducibility in high-throughput screening (HTS) formats where plate processing time varies.

The Structural Solution: Development of 1-Methoxy PMS

In 1977, Hisada and Yagi published the seminal work characterizing 1-Methoxy PMS.[1][2] The objective was to stabilize the phenazinium cation against light-induced degradation without altering its redox potential significantly enough to impede electron uptake from NADH.

Structural Modification

The critical innovation was the introduction of a methoxy (-OCH₃) group at the 1-position of the phenazine ring.

  • Electronic Effect: The methoxy group acts as an electron-donating group, stabilizing the resonance structure of the phenazinium cation.

  • Photostability: This substitution significantly raises the energy barrier for the photo-induced radical formation that plagues unsubstituted PMS.

Key Properties[3]
  • Redox Potential: +63 mV (comparable to PMS, ensuring efficient electron uptake).[1][3]

  • Solubility: Highly water-soluble and alcohol-soluble.[3]

  • Stability: Solutions remain stable at room temperature for months under ambient light, contrasting with PMS which degrades within minutes to hours.

Mechanistic Action

1-Methoxy PMS serves as an obligate intermediate. Most tetrazolium salts (particularly the sulfonated, water-soluble variants like WST-8) cannot be reduced directly by NADH/NADPH at a kinetically relevant rate. 1-Methoxy PMS lowers the activation energy for this transfer.

The Electron Transfer Pathway

The flow of electrons in a typical dehydrogenase assay (e.g., CCK-8 cell viability or LDH assay) proceeds as follows:

  • Enzymatic Step: Dehydrogenase oxidizes Substrate, reducing NAD⁺ to NADH .

  • Mediator Step: 1-Methoxy PMS accepts electrons from NADH , becoming reduced (1-Methoxy PMSH).

  • Reporter Step: Reduced 1-Methoxy PMS transfers electrons to the Tetrazolium Salt (e.g., WST-8).

  • Signal Generation: Tetrazolium is reduced to Formazan (colored dye), and 1-Methoxy PMS returns to its oxidized state, ready for another cycle.

Visualization of the Pathway

ElectronTransfer Substrate Substrate Product Product Substrate->Product Dehydrogenase NAD NAD+ NADH NADH NAD->NADH Coupled NADH->NAD e- transfer mPMS_Ox 1-Methoxy PMS (Oxidized) mPMS_Red 1-Methoxy PMS (Reduced) mPMS_Ox->mPMS_Red Accepts e- mPMS_Red->mPMS_Ox Donates e- WST8 Tetrazolium (WST-8) Formazan Formazan (Orange Dye) WST8->Formazan Reduction

Figure 1: The cyclic electron transport mechanism where 1-Methoxy PMS shuttles electrons from the NADH source to the WST-8 reporter.

Technical Comparison: PMS vs. 1-Methoxy PMS vs. 1-Methoxy PES[5]

While 1-Methoxy PMS solved the light instability issue, it introduced a pH sensitivity limitation. Senior scientists must choose the correct mediator based on the pH of their assay buffer.

FeaturePMS (Phenazine Methosulfate)1-Methoxy PMS (mPMS)1-Methoxy PES (mPES)
CAS Number 299-11-665162-13-2133395-54-7
Light Stability Poor (Rapid degradation)Excellent (Months at RT)Excellent
pH Stability Stable in acid/neutralUnstable > pH 8.0High (Stable up to pH 9+)
Background Noise High (Light-induced reduction)LowLow
Redox Potential +80 mV+63 mV~ +40 mV
Primary Use Case Historical / Cost-sensitiveStandard Cell Viability (CCK-8)High pH Assays / Biosensors

Critical Insight: If your assay requires a buffer pH > 8.0 (e.g., certain alkaline phosphatase coupled assays), 1-Methoxy PMS may precipitate or degrade. In such cases, 1-Methoxy PES (Phenazine Ethosulfate derivative) is the superior choice due to improved alkaline stability [1, 2].

Experimental Protocol: Self-Validating Dehydrogenase Assay

This protocol describes a generic validation system to confirm the activity of 1-Methoxy PMS. It uses a "cell-free" system to isolate the mediator's performance from biological variability.

Reagents Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • 1-Methoxy PMS Stock: Dissolve to 20 mM in water. Store at -20°C protected from light (despite stability, this is Good Laboratory Practice).

  • WST-8 Stock: 5 mM in water.

  • NADH Standard: Prepare a dilution series (0 - 200 µM) in Assay Buffer.

Working Solution (The "Master Mix")

Combine the following immediately before use:

  • 900 µL Assay Buffer

  • 100 µL WST-8 Stock (Final: 0.5 mM)

  • 5 µL 1-Methoxy PMS Stock (Final: ~100 µM)

Assay Workflow
  • Pipetting: Add 10 µL of NADH standards to a 96-well clear plate.

  • Reaction Start: Add 90 µL of the Working Solution to each well using a multi-channel pipette.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Readout: Measure Absorbance at 450 nm (Reference wave: 650 nm).

Validation Criteria (Self-Check)
  • Linearity: The plot of Absorbance vs. [NADH] must be linear (

    
    ).
    
  • Blank: The 0 µM NADH well should have an OD < 0.1. If OD > 0.2, the 1-Methoxy PMS may have degraded or the WST-8 is spontaneously reducing (check pH).

Workflow Diagram

AssayWorkflow Start Start Protocol Prep Prepare Working Solution (Buffer + WST-8 + 1-m-PMS) Start->Prep Sample Add NADH Standards (0 - 200 µM) Start->Sample Mix Combine Sample + Working Sol (1:9 Ratio) Prep->Mix Sample->Mix Incubate Incubate 37°C (15-30 mins) Mix->Incubate Read Measure OD 450nm Incubate->Read Analyze Check Linearity (R² > 0.99) Check Blank (OD < 0.1) Read->Analyze

Figure 2: Step-by-step workflow for validating 1-Methoxy PMS efficiency using a synthetic NADH standard curve.

References

  • Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][4][5] A photochemically stable electron mediator between NADH and various electron acceptors. Journal of Biochemistry, 82(5), 1469–1473.[2][4] Link

  • Dojindo Laboratories. (n.d.).[6] Electron Mediator: 1-Methoxy PMS & 1-Methoxy PES Technical Manual.[7] Dojindo Product Information. Link

  • Nakamura, S., et al. (1980). Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance.[1] Clinica Chimica Acta, 101(2-3), 321-326. Link

  • Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305. (Context for WST-8/mPMS coupling). Link

Sources

Technical Guide: Solubility & Stability of 1-Methoxy-5-methylphenazin-5-ium (1-Methoxy PMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-5-methylphenazin-5-ium, commonly available as its methyl sulfate salt (1-Methoxy PMS or 1-m-PMS), is a cationic electron mediator designed to overcome the severe photochemical instability of traditional Phenazine Methosulfate (PMS).

While PMS degrades rapidly upon exposure to ambient light, 1-Methoxy PMS exhibits significant photostability, allowing for more robust handling in open-bench environments. However, contrary to some "universal stability" marketing claims, this molecule exhibits distinct pH-dependent degradation profiles that researchers must navigate to prevent assay drift.

This guide details the solubility limits, buffer compatibility, and specific degradation pathways of 1-Methoxy PMS to ensure reproducibility in NAD(P)H-dependent dehydrogenase assays.

Physicochemical Profile

Understanding the ionic nature of 1-Methoxy PMS is critical for correct solvent selection. It is not a neutral organic molecule; it is a salt.

ParameterSpecification
Chemical Name 1-Methoxy-5-methylphenazin-5-ium methyl sulfate
Common Acronyms 1-Methoxy PMS, 1-m-PMS, mPMS
CAS Number 65162-13-2
Molecular Weight 336.36 g/mol
Appearance Dark red to reddish-purple crystalline powder
Redox Potential +63 mV (vs. SHE)
Solubility (Water) ~1.0 – 2.25 mg/mL (Clear, Pink solution)
Solubility (DMSO) ~18 – 20 mg/mL (Requires sonication)
Structural Advantage

The addition of the methoxy group at the C-1 position sterically hinders the reactive center, reducing the susceptibility to photo-oxidative degradation that plagues unsubstituted PMS.

Solubility Characteristics & Protocol

Solvent Selection

While 1-Methoxy PMS is water-soluble, its solubility is relatively low compared to other salts. For high-concentration stock solutions (>5 mM), organic co-solvents are required.

  • Aqueous Buffers (PBS, Saline): Soluble up to 1 mg/mL . Suitable for immediate working solutions.

  • DMSO (Anhydrous): Soluble up to 20 mg/mL . Recommended for long-term stock storage.[1][2][3][4][5]

Preparation Workflow (Self-Validating Protocol)

This protocol ensures the generation of a stable stock solution with built-in quality control steps.

PreparationProtocol Start Solid 1-Methoxy PMS (Dark Red Powder) Solvent Choose Solvent: DMSO (Stock) or dH2O (Working) Start->Solvent Dissolve Dissolve & Sonicate (Ambient Temp, 5 mins) Solvent->Dissolve Check QC Check: Is solution Clear & Pink? Dissolve->Check Filter Filter Sterilize (0.22 µm PVDF/PES) Check->Filter Yes Fail Discard: Precipitate or Green/Brown Color Check->Fail No (Degraded) Storage Store Aliquots (-20°C, Dark) Filter->Storage

Figure 1: Step-by-step preparation workflow with visual quality control checkpoints.

Critical Preparation Notes
  • Sonication is Mandatory: The salt often forms micro-aggregates. Sonicate for 2–5 minutes even if the solution appears clear to ensure true homogeneity.

  • Filtration: If preparing aqueous stocks, use 0.22 µm PVDF or PES filters. Nylon filters may bind the cationic phenazine ring.

  • Visual Validation: A fresh solution must be pink to reddish-purple . A shift to green or brown indicates reduction or degradation; discard immediately.

Stability & Buffer Interactions[2]

This section corrects common misconceptions regarding the "universal stability" of 1-Methoxy PMS.

The pH Trap (Storage vs. Assay)

There is a critical distinction between assay stability (hours) and storage stability (weeks).

  • Assay Window (pH 7.0 – 8.0): 1-Methoxy PMS is stable for the duration of typical enzymatic assays (1–4 hours) in physiological buffers (PBS, HEPES).

  • Storage Window (pH > 6.0): Unlike the newer "PES" (Phenazine Ethosulfate) analogues, 1-Methoxy PMS exhibits poor long-term stability in solutions with pH > 6.0.[2]

    • Mechanism:[5] Alkaline conditions promote the formation of superoxide radicals and irreversible hydrolysis of the methoxy group over time.

    • Recommendation: Always store stock solutions in unbuffered water or DMSO . Do not freeze stocks in PBS (pH 7.4).

Electron Transfer Pathway

1-Methoxy PMS acts as an intermediate electron carrier.[6] It accepts an electron from NADH (via an enzyme) and transfers it to a tetrazolium dye (e.g., WST-8, MTT).[5][6]

ElectronTransfer Substrate Substrate (e.g., Lactate/Glucose) NADH NADH / NADPH Substrate->NADH Dehydrogenase mPMS_red 1-Methoxy PMS (Reduced) NADH->mPMS_red e- Transfer mPMS_ox 1-Methoxy PMS (Oxidized/Pink) mPMS_red->mPMS_ox Recycling WST Tetrazolium Salt (WST-8/MTS) mPMS_red->WST e- Transfer Formazan Formazan Dye (Yellow/Orange) WST->Formazan Reduction (Read Absorbance)

Figure 2: The electron transfer mechanism. 1-Methoxy PMS cycles between oxidized and reduced states, shuttling electrons to the reporter dye.

Buffer Incompatibilities
  • Strong Reducing Agents: Avoid DTT or Mercaptoethanol in the buffer > 1 mM. They will chemically reduce 1-Methoxy PMS before the enzymatic reaction begins, causing high background signal.

  • Anionic Surfactants: High concentrations of SDS can precipitate the cationic phenazine. Use non-ionic detergents like Tween-20 or Triton X-100 if lysis is required.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in Stock Saturation reached (>2 mg/mL in water) or cold DMSO.Sonicate at 30°C. Add co-solvent (e.g., 5% Ethanol or PEG).
High Background (Blank) Spontaneous reduction due to high pH or light.Prepare working solution immediately before use. Check buffer pH < 8.[2][7]0.
Green/Brown Solution Photochemical degradation or contamination.Discard. Re-order fresh powder. Store powder at -20°C.
Low Sensitivity Mediator degradation during storage.[5]Ensure stock was stored in DMSO or acidic water, not pH 7.4 buffer.

References

  • Dojindo Laboratories. (n.d.). Electron Mediator: 1-Methoxy PMS Technical Manual. Retrieved from [Link]

  • Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[8] Journal of Biochemistry, 82(5), 1469-1473. Retrieved from [Link]

Sources

Thermodynamic & Kinetic Stability Profile of 1-Methoxy-5-methylphenazin-5-ium Cation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Redox Mediator Development [1][2]

Executive Summary

The 1-Methoxy-5-methylphenazin-5-ium cation (often utilized as the methyl sulfate salt, 1-m-PMS) represents a critical evolution in electron transfer mediator technology.[1][2] Historically, Phenazine Methosulfate (PMS) served as the standard for coupling NAD(P)H oxidation to tetrazolium reduction.[2] However, PMS suffers from severe photochemical instability, generating reactive oxygen species and pyocyanin-like artifacts that compromise assay fidelity.[1][2]

This guide details the thermodynamic architecture of the 1-methoxy derivative, demonstrating how C1-substitution sterically and electronically arrests the degradation pathways inherent to the phenazinium core.[1][2] We provide validated protocols for characterizing its redox behavior and confirming its superior stability profile for bio-electrochemical applications.[2]

Molecular Architecture & Electronic Stabilization[1][2]

The stability of the 1-methoxy-5-methylphenazin-5-ium cation stems from the interplay between the electron-donating methoxy group and the electrophilic phenazinium core.[1][2]

Structural Comparison: PMS vs. 1-m-PMS[1][2]
  • PMS (Unstable): The unsubstituted N-methylphenazinium cation is susceptible to nucleophilic attack at the C2 and C4 positions.[1][2] Under visible light, the excited state facilitates the formation of methyl radical species and subsequent ring hydroxylation, leading to pyocyanin (1-hydroxy-5-methylphenazinium), a redox-active contaminant.[1][2]

  • 1-m-PMS (Stable): The introduction of a methoxy group (–OCH₃) at the C1 position confers two stabilizing effects:[1][2]

    • Steric Shielding: The methoxy group physically guards the adjacent C2 position and the N5 center, hindering the approach of nucleophiles (e.g., OH⁻ or water) essential for hydrolytic degradation.[2]

    • Electronic Resonance: The oxygen lone pair donates electron density into the

      
      -system, raising the energy of the LUMO and slightly lowering the redox potential compared to PMS, thereby reducing its reactivity toward non-specific oxidation.[2]
      
Degradation Pathway Analysis

The following diagram illustrates the divergence in degradation kinetics between the standard PMS and the stabilized 1-m-PMS cation.

DegradationPathways PMS PMS Cation (Unsubstituted) Excited Excited State (Light Induced) PMS->Excited hv (Light) Pyocyanin Pyocyanin (Toxic Artifact) Excited->Pyocyanin Hydrolysis/Oxidation Stable Stable Redox Cycling Excited->Stable Non-radiative Decay mPMS 1-Methoxy-5-methyl phenazinium mPMS->Excited hv mPMS->Stable Steric Blockade of C2/N5

Figure 1: Comparative degradation pathways. The 1-methoxy substitution promotes stable redox cycling over the irreversible pyocyanin formation observed in PMS.[1][2]

Redox Thermodynamics

For researchers designing biosensors or dehydrogenase assays, the thermodynamic potential of the mediator determines its compatibility with specific enzymes (e.g., LDH, NADH oxidase).[2]

Electrochemical Parameters

Data derived from cyclic voltammetry (CV) in aqueous buffer (pH 7.0).

ParameterValueNotes
Formal Potential (

)
+0.063 V (vs. SHE)Approx. 17 mV lower than PMS (+0.080 V).[1][2]
Electron Transfer (

)
2Involves a 2e⁻/1H⁺ transfer in neutral media.[2]
Peak Separation (

)
~35–60 mVIndicates quasi-reversible to reversible kinetics.[2]
Solubility (Water) ~1 mg/mLHigh solubility facilitates concentrated stock prep.[2]
Visual State (Ox) Rosy PinkDistinct from the yellow/orange of PMS.[2]
Visual State (Red) ColorlessAllows for colorimetric coupling with tetrazolium dyes.[2]
The Semiquinone Intermediate

Like all phenazines, 1-m-PMS undergoes reduction via a semiquinone radical intermediate (


).[1][2]



The thermodynamic stability of the 1-methoxy derivative ensures that the

radical does not disproportionate irreversibly into degradation products, maintaining a constant concentration of active mediator during prolonged assays.[1][2]

Experimental Protocols

To validate the quality of 1-Methoxy-5-methylphenazin-5-ium salts (typically methyl sulfate) or to benchmark them against PMS, follow these self-validating protocols.

Protocol A: Cyclic Voltammetry (Thermodynamic Validation)

Objective: Determine


 and reversibility index.
  • Preparation: Dissolve 1 mM 1-m-PMS in 0.1 M Phosphate Buffer (pH 7.0) containing 0.1 M KCl as a supporting electrolyte.[2]

  • Setup: Three-electrode cell:

    • Working: Glassy Carbon (3 mm dia).[2]

    • Reference: Ag/AgCl (3 M KCl).[2]

    • Counter: Platinum wire.[2]

  • Procedure:

    • Purge solution with N₂ for 10 mins to remove O₂.

    • Scan from -0.4 V to +0.4 V at scan rates: 10, 20, 50, 100 mV/s.

  • Validation Criteria:

    • Ratio of anodic to cathodic peak current (

      
      ) should be 
      
      
      
      .[2]
    • 
       should be stable across scan rates.[2]
      
Protocol B: Accelerated Photostability Stress Test

Objective: Confirm resistance to light-induced degradation (The "Hisada-Yagi" Test).[1][2]

  • Control: Prepare 100 µM PMS in water (protect from light immediately).

  • Test: Prepare 100 µM 1-m-PMS in water.

  • Stress: Expose both solutions to a 60W tungsten lamp (or equivalent white LED) at a distance of 10 cm for 60 minutes.

  • Readout: Measure Absorbance at

    
     (387 nm for PMS, ~360 nm for 1-m-PMS) every 10 minutes.
    
  • Result Interpretation:

    • PMS: Expect >50% loss of absorbance and shift in peak (formation of pyocyanin) within 20 mins.[2]

    • 1-m-PMS: Absorbance should remain >95% of initial value after 60 mins.

Validated Workflow for Biosensor Integration

The following Graphviz diagram outlines the logic flow for selecting and validating 1-m-PMS in a dehydrogenase-based biosensor (e.g., Glucose or Lactate sensing).

BiosensorWorkflow Start Start: Mediator Selection CheckpH Is Assay pH > 8.0? Start->CheckpH Warning Caution: Auto-oxidation risk increases at high pH CheckpH->Warning Yes Proceed Proceed with 1-m-PMS CheckpH->Proceed No (pH 6.5-7.5) Warning->Proceed Adjust Buffer Coupling Coupling Reaction: NADH + H+ + 1-m-PMS(ox) -> NAD+ + 1-m-PMS(red) Proceed->Coupling Secondary Secondary Acceptor Check: Are you using WST-8 / Tetrazolium? Coupling->Secondary Direct Direct Electrode Transfer Secondary->Direct No Dye Dye Reduction (Colorimetric) Secondary->Dye Yes Validation Final Validation: Linearity of Signal vs. [Substrate] Direct->Validation Dye->Validation

Figure 2: Decision matrix for integrating 1-m-PMS into enzymatic assays. Note the pH constraints to prevent non-enzymatic auto-oxidation.

Applications & Storage[2][3][4][5]

Core Applications
  • Viability Assays: Acts as the primary electron coupler for WST-8 (CCK-8 assays), allowing reduction to occur outside the cell due to its membrane permeability and stability.[1][2]

  • Enzymatic Bio-Anodes: Used in biofuel cells to regenerate NAD+ from NADH produced by lactate dehydrogenase (LDH) or glucose dehydrogenase (GDH).[2]

  • Histochemistry: Staining of dehydrogenase activity in tissue sections where long incubation times under microscope lights would degrade standard PMS.

Storage & Handling[2][6]
  • Solid State: Store at -20°C. Desiccate. Stable for years.

  • Solution: Unlike PMS, 1-m-PMS solutions (1-10 mM) are stable at 4°C for weeks if protected from direct sunlight.[1][2] It does not require the immediate freezing often mandated for PMS.[2]

References

  • Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][3] A photochemically stable electron mediator between NADH and various electron acceptors. Journal of Biochemistry, 82(5), 1469–1473.[2][3]

  • Cayman Chemical. (n.d.).[2] 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information.

  • Nishiya, T., & Grimshaw, J. (1989).[2] Electrochemical behavior of 1-methoxyphenazine and its derivatives. Journal of Electroanalytical Chemistry. (General reference for phenazine electrochemistry).

  • BenchChem. (2025).[2][4] Benchmarking 1-Methylphenazine: A Comparative Guide to Redox Mediator Performance.

Sources

Methodological & Application

Application Note: Preparation and Optimization of 1-Methoxy-5-methylphenazinium Methyl Sulfate (1-m-PMS) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the landscape of cell viability and metabolic assays, the stability of electron mediators is the rate-limiting factor for reproducibility. 1-Methoxy-5-methylphenazinium methyl sulfate (1-m-PMS) was developed to overcome the inherent photochemical instability of Phenazine Methosulfate (PMS).

While PMS rapidly degrades under ambient light—generating reactive intermediates that increase background noise—1-m-PMS possesses a methoxy group at the 1-position of the phenazine ring. This structural modification sterically hinders the photo-degradation pathway while maintaining a redox potential (+63 mV) optimal for shuttling electrons from NAD(P)H to tetrazolium salts like WST-8 [1].

This protocol details the preparation of a stable 10 mM Stock Solution , optimized for long-term storage and use in high-throughput NADH-dependent dehydrogenase assays (e.g., CCK-8).

Technical Specifications

ParameterSpecification
Compound Name 1-Methoxy-5-methylphenazinium methyl sulfate
Common Aliases 1-Methoxy PMS, 1-m-PMS
CAS Number 65162-13-2
Molecular Formula C₁₅H₁₆N₂O₅S
Molecular Weight 336.36 g/mol
Appearance Dark red to reddish-purple powder
Solubility (Water) ~27 mM (9 mg/mL) with warming; 10 mM is recommended for stability
Storage (Solid) -20°C, Desiccated, Protected from light
Redox Potential +63 mV

Mechanism of Action

Understanding the electron flow is critical for troubleshooting assay sensitivity. 1-m-PMS acts as an intermediate electron carrier.[1][2][3] It accepts an electron from intracellular NAD(P)H (produced by dehydrogenase activity) and transfers it to the membrane-impermeable tetrazolium salt (WST-8), reducing it to a water-soluble orange formazan dye.

ElectronTransport NADH NAD(P)H (Intracellular) mPMS_Ox 1-m-PMS (Oxidized) NADH->mPMS_Ox e- Transfer mPMS_Red 1-m-PMS (Reduced) mPMS_Ox->mPMS_Red Reduction mPMS_Red->mPMS_Ox Recycling WST8 WST-8 (Tetrazolium) mPMS_Red->WST8 e- Transfer Formazan Formazan (Orange Dye) WST8->Formazan Detection (450 nm)

Figure 1: Electron transport cascade in WST-8/1-m-PMS viability assays. 1-m-PMS cycles between oxidized and reduced states, amplifying the signal.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Target Volume: 10 mL Solvent: Sterile Distilled Water (dH₂O) or 10 mM PBS (pH 7.4)

Materials Required[2][7][8][9][10][11][12][13]
  • 1-Methoxy-5-methylphenazinium methyl sulfate powder (Purity ≥95%)[4][5][6]

  • Sterile dH₂O or PBS

  • Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes

  • 0.22 μm Syringe Filter (PES or Nylon)

  • Vortex mixer and Sonicator (optional)

Step-by-Step Methodology
Step 1: Mass Calculation

Calculate the required mass using the formula:





Step 2: Solubilization
  • Weigh 33.6 mg of 1-m-PMS powder into a 15 mL conical tube wrapped in aluminum foil.

    • Expert Insight: 1-m-PMS is hygroscopic.[7] Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation, which degrades the bulk powder.

  • Add 10 mL of sterile dH₂O.

  • Vortex vigorously for 30–60 seconds.

  • Observation: The solution should turn a deep, clear red. If particulates remain, sonicate in a water bath for 2 minutes at room temperature. Avoid heating above 40°C.

Step 3: Sterilization (Critical for Cell Culture)
  • Pass the solution through a 0.22 μm PES syringe filter into a sterile, foil-wrapped receiver tube.

    • Why PES? Polyethersulfone (PES) has low protein/drug binding compared to cellulose, ensuring the concentration remains 10 mM.

Step 4: Aliquoting and Storage
  • Aliquot 500 μL into sterile, amber 1.5 mL microcentrifuge tubes.

  • Label: "1-m-PMS 10mM", Date, and Batch #.

  • Store:

    • -20°C: Stable for 6–12 months (Recommended).

    • 4°C: Stable for 1–2 weeks.

    • Room Temp: Stable for ~3 months (protected from light), but not recommended for critical quantitative assays [2].

Experimental Workflow & Quality Control

The following diagram outlines the preparation and the mandatory "System Suitability Test" to validate the reagent before use in valuable experiments.

ProtocolWorkflow Start Start: Weigh Reagent (33.6 mg) Dissolve Dissolve in 10mL dH2O (Protect from Light) Start->Dissolve Check Visual Check: Clear Red Solution? Dissolve->Check Sonicate Sonicate (2 mins, RT) Check->Sonicate No (Particulates) Filter Filter Sterilize (0.22 µm PES) Check->Filter Yes Sonicate->Check QC QC: Absorbance Check (Dilute 1:100) Filter->QC Store Store at -20°C (Amber Tubes) QC->Store Pass

Figure 2: Preparation workflow including critical visual and functional checkpoints.

System Suitability Test (QC)

Before using a new batch of stock solution for a cell assay:

  • Dilute the stock 1:100 in PBS (Final: 100 μM).

  • Measure Absorbance at 260 nm .

  • Criteria: The spectrum should show distinct peaks characteristic of phenazines. A "flattened" spectrum or shift in color to brown indicates oxidation/degradation.

  • Functional Test: Mix 10 μL of diluted 1-m-PMS with 10 μL of 1 mM NADH and 10 μL of WST-8. The solution should turn orange rapidly (within 5 minutes). If it remains yellow, the electron transfer capability is compromised.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Stock Concentration too high (>20 mM) or cold storage shock.Warm to 37°C and vortex. If residue persists, filter again and re-quantify concentration.
Solution turns Brown Photo-oxidation or high pH (>8.5).Discard. Prepare fresh in neutral buffer (pH 7.0–7.4). Ensure light protection.
High Background in Assay Spontaneous reduction of WST-8.1-m-PMS concentration is too high in the well. Titrate down (try 5 μM final concentration).
No Color Development 1-m-PMS degradation or acidic pH.Check pH of assay buffer. If pH < 6.0, dehydrogenase activity and 1-m-PMS efficiency drop.

References

  • Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[2] Journal of Biochemistry, 82(5), 1469–1473.[2]

  • Dojindo Laboratories. (n.d.). 1-Methoxy PMS Technical Manual. Retrieved from Dojindo Website.

  • Cayman Chemical. (2022). 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information.

  • Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305.

Sources

Application Note: High-Stability Cell Viability Assays Using 1-Methoxy-5-methylphenazin-5-ium and WST-8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of viable cells is a cornerstone of drug discovery and cytotoxicity screening.[1] While the MTT assay was the historical gold standard, it suffers from significant drawbacks: the formation of insoluble formazan crystals requiring solubilization (DMSO/SDS) and high cellular toxicity.

The evolution of tetrazolium salts led to WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium). WST-8 is reduced to a highly water-soluble orange formazan, eliminating the solubilization step.[2] However, WST-8 cannot be reduced directly by cellular NADH/NADPH; it requires an intermediate electron acceptor (mediator).

The Critical Innovation: Traditional mediators like Phenazine Methosulfate (PMS) are highly unstable in light and aqueous solution, requiring fresh preparation for every assay. This guide details the use of 1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-Methoxy PMS) , a methoxy-derivative that offers superior stability, allowing for the creation of "one-bottle," ready-to-use reagents (comparable to commercial CCK-8 kits) that can be stored for months.

Mechanism of Action

The WST-8 assay relies on the metabolic activity of viable cells.[2][3][4] Dehydrogenases within the cell (primarily mitochondrial succinate dehydrogenase and cytosolic dehydrogenases) generate NADH and NADPH.

  • Electron Source: Viable cells generate NADH/NADPH via the TCA cycle and glycolysis.

  • Mediator Function: 1-Methoxy PMS penetrates the cell membrane or resides at the interface. It accepts an electron from NADH, becoming reduced.[5]

  • Signal Generation: Reduced 1-Methoxy PMS transfers the electron to the WST-8 tetrazolium salt in the culture medium.

  • Readout: WST-8 is reduced to a water-soluble orange formazan dye (Absorbance max: 450–460 nm).[4] The amount of dye is directly proportional to the number of living cells.[2][3][4]

Pathway Diagram

WST8_Mechanism cluster_cell Viable Cell (Cytosol/Mitochondria) NAD NADH / NADPH mPMS_Ox 1-Methoxy PMS (Oxidized) NAD->mPMS_Ox e- Transfer Dehydro Dehydrogenases Dehydro->NAD Generates mPMS_Red 1-Methoxy PMS (Reduced) mPMS_Ox->mPMS_Red Reduction WST8 WST-8 (Tetrazolium Salt) mPMS_Red->WST8 e- Transfer (Medium) Formazan Orange Formazan (Water Soluble) WST8->Formazan Reduction (Abs 460nm)

Figure 1: Electron Transport Pathway. 1-Methoxy PMS acts as the obligate electron shuttle between intracellular NADH and extracellular WST-8.[6]

Comparative Advantage: 1-Methoxy PMS vs. PMS[6][8]

The primary reason to utilize 1-Methoxy PMS over standard PMS is stability . The methoxy group at the 1-position provides steric and electronic stabilization to the phenazine ring, preventing the rapid photodegradation typical of PMS.

FeaturePhenazine Methosulfate (PMS)1-Methoxy-5-methylphenazin-5-ium (1-mPMS)
Light Stability Very Poor (Degrades in minutes/hours)High (Stable for months in solution)
Storage (Solution) Must be prepared fresh immediatelyStable at 0–5°C for >1 year; -20°C indefinitely
Cytotoxicity ModerateLow (Allows longer incubation times)
Assay Type Two-step (Mix prior to use)One-step (Ready-to-use stock possible)
Background Noise High (due to auto-reduction)Low

Experimental Protocol

This protocol describes the preparation of a "One-Bottle" Reagent Stock (similar to CCK-8) and the assay procedure.

A. Reagent Preparation (Stock Solution)[4]

Target Concentrations (in Stock Bottle):

  • WST-8: 5 mM

  • 1-Methoxy PMS: 0.2 mM[3]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Materials:

  • WST-8 (MW: ~600.47 g/mol for mono-Na salt)

  • 1-Methoxy PMS (MW: 336.36 g/mol )[7]

  • NaCl (Optional, for tonicity adjustment if not using PBS)

Step-by-Step Formulation (For 50 mL Stock):

  • Dissolve WST-8: Dissolve 150 mg of WST-8 in 45 mL of PBS.

  • Prepare Mediator: Dissolve 3.4 mg of 1-Methoxy PMS in 1 mL of PBS (separately).

    • Note: 1-Methoxy PMS is light sensitive over long periods. Perform this step away from direct sunlight.[2][4]

  • Combine: Add the 1 mL mediator solution to the WST-8 solution.

  • Adjust Volume: Add PBS to reach a final volume of 50 mL.

  • Filter Sterilize: Pass the solution through a 0.22 µm syringe filter to ensure sterility.

  • Storage: Store at 0–4°C (stable for 1 year) or -20°C (stable for 2+ years). Protect from light (wrap bottle in foil).

B. Assay Workflow

Cell Culture:

  • Seed cells in a 96-well plate (typically 1,000 to 20,000 cells/well) in 100 µL of culture medium.

  • Incubate for 24 hours to allow attachment (for adherent cells).

  • Apply drug treatments as required by experimental design.

Measurement:

  • Equilibrate: Bring the WST-8/1-mPMS stock solution to room temperature.

  • Add Reagent: Add 10 µL of the Stock Solution directly to each well (containing 100 µL medium).

    • Ratio: 1:10 dilution. Final concentration in well: 0.45 mM WST-8 / 0.018 mM 1-mPMS.

  • Mix: Tap the plate gently to mix.

  • Incubate: Incubate at 37°C for 1 to 4 hours .

    • Tip: Check color development visually. Once medium turns orange, it is ready.

  • Measure: Read absorbance at 450 nm .

    • Reference: Optional reference wavelength at 650 nm can be subtracted to reduce background from cell debris.

Workflow Diagram

Assay_Workflow start Start: Cell Seeding treat Drug Treatment (24-72 Hours) start->treat add_reagent Add 10µL WST-8/1-mPMS Stock (Do not remove medium) treat->add_reagent incubate Incubate 37°C (1 - 4 Hours) add_reagent->incubate read Measure OD @ 450nm incubate->read analyze Calculate Viability (% of Control) read->analyze

Figure 2: Standard Assay Workflow. The "Add-and-Read" protocol minimizes pipetting errors.

Optimization & Troubleshooting (E-E-A-T)

As an application scientist, recognizing interference is as important as the protocol itself.

A. Chemical Interference (False Positives)

Tetrazolium salts are susceptible to non-enzymatic reduction.

  • Reducing Agents: Compounds like DTT,

    
    -Mercaptoethanol, or Ascorbic Acid can directly reduce WST-8 to formazan.
    
    • Validation: If testing reducing agents, incubate the drug + WST-8 reagent in a cell-free well. If it turns orange, you have interference.

    • Solution: Wash cells with PBS before adding fresh medium containing the WST-8 reagent.

B. Metabolic Interference

Drugs that affect mitochondrial respiration (e.g., Rotenone) or glucose metabolism without immediately killing the cell may show lower absorbance than the actual viable cell count.

  • Validation: Cross-validate with a non-metabolic assay (e.g., Trypan Blue or Calcein-AM) if metabolic interference is suspected.

C. Optimization of Incubation Time
  • Low Metabolic Activity Cells (e.g., Leukocytes): May require up to 4 hours of incubation.

  • High Metabolic Activity Cells (e.g., HeLa, HEK293): 1 hour is often sufficient.

  • Linearity Check: Measure the plate at 1, 2, and 4 hours. Plot OD vs. Time to find the linear range before the signal saturates (OD > 2.5).

D. Bubbles

Bubbles in the well scatter light and cause massive spikes in OD450.

  • Technique: Pipette the 10 µL reagent against the well wall, not into the center.

  • Fix: Use a hypodermic needle to pop bubbles or centrifuge the plate at 1000 rpm for 1 minute before reading.

References

  • Ishiyama, M., et al. (1997). "A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye." Talanta, 44(7), 1299-1305. Link

  • Dojindo Molecular Technologies. "Cell Counting Kit-8 (CCK-8) Technical Manual." Link

  • Tominaga, H., et al. (1999). "A water-soluble tetrazolium salt useful for colorimetric cell viability assay."[2][3][4][8] Analytical Communications, 36(2), 47-50. Link

  • Berridge, M. V., et al. (2005). "Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction." Biotechnology Annual Review, 11, 127-152. Link

  • Niles, A. L., et al. (2007). "Update on in vitro cytotoxicity assays for drug development." Expert Opinion on Drug Discovery, 3(6), 655-669. Link

Sources

Application Note: High-Stability Colorimetric Assay Design Using 1-Methoxy PMS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of cell viability and dehydrogenase activity assays, the stability of the electron mediator is the rate-limiting factor for reproducibility. Historically, Phenazine Methosulfate (PMS) was the standard intermediate electron acceptor used to transfer electrons from NADH/NADPH to tetrazolium salts (like MTT, XTT, or WST-8). However, PMS is notoriously photosensitive, degrading within minutes under ambient light, which introduces significant experimental error.

This guide details the preparation and application of 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS) . Unlike its predecessor, 1-Methoxy PMS exhibits exceptional photostability and storage longevity while maintaining high electron-transfer efficiency. This protocol provides the specific "Golden Ratio" formulation to create a WST-8 based reagent (equivalent to commercial CCK-8 kits) and explains the mechanistic principles ensuring data integrity.

Scientific Foundation: Mechanism of Action

The Electron Shuttling System

Tetrazolium salts like WST-8 are negatively charged and cannot effectively penetrate the cell membrane to access intracellular NADH. 1-Methoxy PMS acts as an obligate intermediate electron acceptor (mediator).

  • Intracellular Reduction: 1-Methoxy PMS penetrates the cell membrane and accepts an electron from NADH or NADPH (produced by active dehydrogenases), becoming reduced.

  • Extracellular Transfer: The reduced 1-Methoxy PMS travels to the cell surface/medium and donates the electron to the WST-8 tetrazolium salt.

  • Signal Generation: WST-8 is reduced to a water-soluble orange formazan dye.[1][2][3][4][5] The amount of formazan is directly proportional to the number of metabolically active cells.[1][2][4][5][6]

Mechanistic Pathway Diagram

G cluster_0 Cell Membrane / Cytosol cluster_1 Culture Medium NADH NADH / NADPH (Intracellular) NAD NAD+ / NADP+ NADH->NAD e- Transfer mPMS_Ox 1-Methoxy PMS (Oxidized) mPMS_Red 1-Methoxy PMS (Reduced) mPMS_Ox->mPMS_Red Reduction mPMS_Red->mPMS_Ox Recycling WST8 WST-8 (Tetrazolium) Formazan Formazan (Orange Dye) WST8->Formazan Colorimetric Signal (460nm)

Figure 1: The redox cycle mechanism. 1-Methoxy PMS acts as a shuttle, accepting electrons from intracellular NADH and reducing extracellular WST-8 to soluble formazan.

Reagent Preparation Protocol

Critical Material Specifications
  • Compound: 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS).[2][4][7]

  • Molecular Weight: ~336.36 g/mol .[7]

  • Solubility: Highly soluble in water (>10 mg/mL) and ethanol.

  • Stability Constraint: Stable in neutral buffers (pH 7.0–7.4). Avoid alkaline conditions (pH > 8.0) as stability decreases significantly compared to 1-Methoxy PES.

Preparation of Stock Solutions

To ensure "Trustworthiness" and reproducibility, prepare separate stock solutions rather than a single bulk mix if storing for long periods (>1 year).

Stock A: 1-Methoxy PMS (2 mM)
  • Weigh 6.7 mg of 1-Methoxy PMS powder.

  • Dissolve in 10 mL of distilled water or PBS (pH 7.4).

  • Note: Sonicate briefly if needed, though it usually dissolves instantly.

  • Storage: Aliquot into light-proof tubes (amber or foil-wrapped). Stable at -20°C for >2 years.[2][8][9]

Stock B: WST-8 Tetrazolium (5 mM)
  • Weigh 30 mg of WST-8 (Sodium Salt, MW ~600).

  • Dissolve in 10 mL of 150 mM NaCl solution or PBS.

  • Storage: Stable at -20°C (protected from light).

Preparation of "Ready-to-Use" Working Reagent

This formulation replicates the performance of commercial "CCK-8" kits.

The Golden Ratio: 5 mM WST-8 + 0.2 mM 1-Methoxy PMS.

ComponentVolumeFinal Concentration
WST-8 Stock (5 mM) 10 mL~4.8 mM
1-Methoxy PMS Stock (2 mM) 1 mL~0.19 mM
Total Volume 11 mL
  • Protocol: Mix the two solutions thoroughly.

  • Filtration: Filter through a 0.22 µm syringe filter to sterilize.

  • Storage: This mixed reagent is stable at 4°C for 1 year (protected from light) or -20°C indefinitely.[5]

Experimental Workflow: Cell Viability Assay

This protocol utilizes the Working Reagent prepared in Section 3.3.

Assay Steps
  • Cell Seeding: Seed cells in a 96-well plate (typically 1,000–25,000 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate at 37°C / 5% CO₂ for 24 hours (or desired treatment time).

  • Reagent Addition: Add 10 µL of the Working Reagent (WST-8/1-Methoxy PMS) directly to each well.[2]

    • Ratio: 1:10 dilution (10 µL reagent + 100 µL medium).

    • Tip: Avoid introducing bubbles, as they interfere with optical density (OD) readings.[1][5][10]

  • Reaction: Incubate the plate for 1 to 4 hours at 37°C.

    • Optimization: Check color development visually. It should turn orange.[2][3][4][5] If cells are highly metabolic, 1 hour is sufficient.

  • Measurement: Measure absorbance at 450 nm (Reference wave: 600–650 nm).

Workflow Diagram

Workflow Start Start: Cell Culture (96-well plate) Treatment Drug Treatment (24 - 48 Hours) Start->Treatment AddReagent Add 10 µL Working Reagent (WST-8 + 1-Methoxy PMS) Treatment->AddReagent Incubate Incubate 1-4 Hours (37°C, 5% CO2) AddReagent->Incubate Read Measure Absorbance (450 nm) Incubate->Read Analyze Data Analysis (Subtract Blank) Read->Analyze

Figure 2: Step-by-step workflow for determining cell viability using the prepared reagent.[3]

Comparative Analysis: PMS vs. 1-Methoxy PMS[2]

The following table highlights why 1-Methoxy PMS is the superior choice for modern assay development.

FeaturePMS (Phenazine Methosulfate)1-Methoxy PMSImpact on Data
Photostability Poor (Degrades in <30 mins in light)Excellent (Stable for months)1-Methoxy PMS eliminates "edge effects" caused by light exposure during pipetting.
Storage (Solution) Unstable (Must be frozen/fresh)Stable at 4°C (1 year)Allows for "Ready-to-Use" kit formulation.[8]
Cytotoxicity ModerateVery LowAllows for longer incubation times without killing the cells during the assay.
Solubility GoodExcellentNo organic solvents (DMSO) required for the reagent itself.

Troubleshooting & Expert Tips

  • The "Blank" Control: Always include wells containing only culture medium + Reagent (no cells). Subtract this background absorbance from your sample readings.[3][8]

  • pH Sensitivity: While 1-Methoxy PMS is stable, it degrades faster at alkaline pH (>8.0). Ensure your cell culture media buffering system (bicarbonate/HEPES) maintains physiological pH.

  • Bubble Interference: The WST-8/1-Methoxy PMS solution can be slightly viscous. If bubbles form during pipetting, use a hypodermic needle to pop them or centrifuge the plate at 1000 rpm for 1 minute before reading.

  • Sensitivity Limits: If the color development is too faint after 4 hours, increase the cell seeding density. The detection limit is typically ~500 cells/well.

References

  • Original Characterization: Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate.[1][2][4][7] A photochemically stable electron mediator between NADH and various electron acceptors. Journal of Biochemistry, 82(5), 1469–1473. Link

  • Assay Validation (Malaria): De Niz, M., et al. (2013). Tools for mass screening of G6PD deficiency: validation of the WST8/1-methoxy-PMS enzymatic assay in Uganda. Malaria Journal, 12, 210. Link

  • WST-8 Chemistry: Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305. Link

  • Commercial Protocol Grounding: Dojindo Laboratories. Cell Counting Kit-8 (CCK-8) Technical Manual. Link

  • Reagent Composition Verification: Sigma-Aldrich. WST-1/WST-8 Assay Technical Bulletin. Link

Sources

Advanced Protocol: Optimization of Incubation Times for 1-Methoxy-5-methylphenazin-5-ium Coupled Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Context

In the landscape of metabolic viability assays, 1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-m-PMS) represents a critical evolution over traditional Phenazine Methosulfate (PMS).[1] While PMS is notoriously unstable and sensitive to light, 1-m-PMS offers superior photochemical stability, allowing for robust, long-duration incubations without the generation of high background noise associated with non-enzymatic reduction.

This guide details the operational parameters for using 1-m-PMS as the primary electron coupling reagent in tetrazolium-based cytotoxicity studies (e.g., WST-1, WST-8/CCK-8).[2] The focus is on incubation time optimization —the single most variable factor influencing the dynamic range and sensitivity of the assay.

The "Observer Effect" in Metabolic Assays

A common misconception is that the detection reagent is inert. In reality, the introduction of an electron coupler (1-m-PMS) and a tetrazolium salt diverts cellular electrons from their natural respiratory chain. Therefore, the incubation time is not merely a "waiting period" but a stress test. The goal is to maximize the signal (formazan production) while minimizing the reagent-induced cytotoxicity that can occur if the electron shunt overwhelms cellular redox homeostasis.

Mechanism of Action

1-m-PMS functions as an intermediate electron acceptor.[2][3] Unlike MTT, which requires mitochondrial entry, 1-m-PMS facilitates the transfer of electrons from intracellular NAD(P)H (generated by dehydrogenases) to the extracellular tetrazolium salt. This obligate coupling is what makes the assay sensitive to total cellular metabolic activity, not just mitochondrial function.

Figure 1: Redox Coupling Pathway

The following diagram illustrates the electron flow from cellular metabolism to the quantifiable formazan product.

G Substrate Cellular Substrate (Glucose/Lactate) NADH NADH / NADPH (Intracellular) Substrate->NADH Metabolism Dehydrogenase Dehydrogenase Enzymes NADH->Dehydrogenase mPMS_Ox 1-m-PMS (Oxidized) Dehydrogenase->mPMS_Ox e- Transfer mPMS_Red 1-m-PMS (Reduced) mPMS_Ox->mPMS_Red Reduction mPMS_Red->mPMS_Ox Recycling WST Tetrazolium Salt (WST-1 / WST-8) mPMS_Red->WST e- Shuttle Formazan Formazan Dye (OD 450nm) WST->Formazan Colorimetric Change

Caption: Electron transfer cascade where 1-m-PMS acts as the obligate redox cycler between NAD(P)H and the reporter dye.

Critical Variable: Incubation Time

The standard incubation window for 1-m-PMS coupled assays is 0.5 to 4 hours . However, "standard" is rarely "optimal." The ideal time depends on the metabolic rate of the specific cell line and the seeding density.

The Signal-to-Noise Trade-off
  • Under-incubation (<30 mins): Insufficient formazan accumulation leads to low Optical Density (OD) values (< 0.5), resulting in high %CV (coefficient of variation) and poor statistical power.

  • Over-incubation (>4 hours):

    • Signal Saturation: OD values exceed the linear range of the plate reader (typically > 2.5 - 3.0 OD).

    • Chemical Toxicity: Prolonged diversion of electrons by 1-m-PMS can eventually deplete cellular reducing equivalents, causing cell death caused by the assay itself.

    • pH Shift: Excessive metabolism can acidify the media, altering the extinction coefficient of the formazan dye.

Comparative Stability Data

The following table highlights why 1-m-PMS allows for more flexible incubation times compared to PMS.

FeaturePhenazine Methosulfate (PMS)1-Methoxy-5-methylphenazin-5-ium (1-m-PMS)Impact on Incubation
Photosensitivity High (Degrades in minutes)Low (Stable in ambient light) 1-m-PMS allows for multiple reads over time without protecting the plate from light during transfer.
Auto-reduction High (High background)Negligible 1-m-PMS enables longer incubations (up to 24h for low metabolic cells) without false positives.
Storage Stability Poor (< 3 months)Excellent (> 1 year) Ensures consistent electron transfer rates batch-to-batch.
Cytotoxicity Moderate (ROS generation)Low 1-m-PMS minimizes assay-induced cell death during the 1-4h window.

Protocol: Dynamic Signal Optimization

Do not rely on a single endpoint for a new cell line. Use this "Repeated Read" protocol to determine the linear dynamic range for your specific 1-m-PMS/WST system.

Materials
  • Reagent: WST-1 or WST-8 (CCK-8) kit containing 1-m-PMS.[2]

  • Cells: Target cell line (e.g., HeLa, HEK293, or primary isolate).

  • Equipment: Microplate reader (450 nm filter).

Experimental Workflow (DOT Visualization)

Protocol cluster_read Dynamic Reading Loop Start Start Optimization Seed Seed Cells (Gradient: 1k, 5k, 10k, 20k / well) Start->Seed Incubate_Overnight Incubate 24h (Adhesion & Recovery) Seed->Incubate_Overnight Add_Reagent Add 1-m-PMS / WST Mix (10µL per 100µL media) Incubate_Overnight->Add_Reagent Read_30 Read Abs @ 450nm (T = 30 min) Add_Reagent->Read_30 Read_60 Read Abs @ 450nm (T = 1 hour) Read_30->Read_60 Return to Incubator Read_120 Read Abs @ 450nm (T = 2 hours) Read_60->Read_120 Return to Incubator Read_240 Read Abs @ 450nm (T = 4 hours) Read_120->Read_240 Return to Incubator Analyze Plot OD vs. Cell Number Calculate Linearity (R²) Read_240->Analyze Select Select Optimal Time (Target OD ~1.5 - 2.0 for Max Density) Analyze->Select

Caption: Step-by-step workflow for determining the optimal incubation window using a repeated-measure approach.

Step-by-Step Procedure
  • Cell Seeding: Plate cells in a 96-well plate at varying densities (e.g., 1,000 to 25,000 cells/well) in 100 µL of culture medium. Include cell-free blanks (media + reagent only).

  • Recovery: Incubate for 24 hours at 37°C, 5% CO2 to allow adherence and metabolic normalization.

  • Reagent Addition: Add 10 µL of the 1-m-PMS/WST solution directly to the well (1:10 dilution). Do not wash cells.

  • Mixing: Tap the plate gently to mix. Avoid creating bubbles (bubbles scatter light and ruin OD readings).[4]

  • Time-Course Reading:

    • Incubate at 37°C.

    • Measure absorbance at 450 nm (reference wave 600 nm+) at 30 min, 1 hr, 2 hr, and 4 hr .

    • Note: Because 1-m-PMS is stable, you can return the plate to the incubator between reads.

  • Analysis:

    • Subtract the Blank OD from all samples.[5]

    • Plot OD (y-axis) vs. Cell Number (x-axis) for each time point.

    • Selection Criteria: Choose the incubation time where the highest cell density yields an OD of approximately 1.5 to 2.0, and the correlation coefficient (R²) is >0.95.

Recommended Incubation Windows by Cell Type

Based on metabolic flux rates, the following starting points are recommended:

Cell TypeMetabolic RateRecommended IncubationNotes
Leukocytes (Lymphocytes) Low2 - 4 Hours These cells have small cytoplasm and lower dehydrogenase activity.
Fibroblasts (e.g., NIH3T3) Moderate1 - 2 Hours Standard baseline.
Cancer Lines (e.g., HeLa, HepG2) High0.5 - 1 Hour High glycolytic flux reduces 1-m-PMS rapidly. Watch for saturation.
Primary Neurons Variable2 - 4 Hours Often sensitive to media changes; 1-m-PMS stability is crucial here.

Troubleshooting & Quality Control

Saturation (The "Flat-Top" Curve)

If your high-density wells show the same OD as your medium-density wells, you have saturated the reaction.

  • Cause: Incubation too long or cell density too high.

  • Solution: Reduce incubation time (check at 30 mins) or reduce seeding density.

High Background in Blanks
  • Cause: Contamination or spontaneous reduction (rare with 1-m-PMS, common with PMS).

  • Solution: Ensure media does not contain reducing agents (e.g., Ascorbic Acid) at high concentrations, as these can reduce 1-m-PMS non-enzymatically.

Uneven Color Development
  • Cause: "Edge Effect" (evaporation in outer wells) or bubbles.

  • Solution: Use a gas-permeable tape during long incubations or fill outer wells with PBS. Prick bubbles with a sterile needle before reading.

References

  • Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[6][7] Journal of Biochemistry, 82(5), 1469–1473.[6][7] Link

  • Dojindo Laboratories. (n.d.). Cell Counting Kit-8 (CCK-8) Technical Manual. Retrieved from Dojindo Website. Link

  • Roche Diagnostics. (2005). Cell Proliferation Reagent WST-1 Protocol. Sigma-Aldrich.[8] Link

  • Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305. Link

  • Abcam. (n.d.). WST-1 Assay: Principles, Protocol & Best Practices. Link

Sources

Application Notes and Protocols for High-Throughput Screening with 1-Methoxy-5-methylphenazin-5-ium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust and Reliable HTS Assays

Abstract

This comprehensive guide provides detailed application notes and high-throughput screening (HTS) protocols utilizing 1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-Methoxy PMS). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical underpinnings of 1-Methoxy PMS as a superior electron mediator. We present field-proven, step-by-step protocols for cell viability, cytotoxicity, and enzyme assays, complete with optimization strategies and troubleshooting advice. Our focus is on ensuring scientific integrity through self-validating experimental designs and a thorough understanding of the causality behind each procedural step.

Introduction: The Critical Role of Electron Mediators in HTS

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2] A significant number of HTS assays rely on the colorimetric or fluorometric quantification of cellular metabolic activity or specific enzyme function.[3][4] Central to many of these assays are tetrazolium salts, which are reduced by metabolically active cells to produce a colored formazan product.[5][6] However, the efficiency of this reduction can be a limiting factor. This is where electron mediators play a pivotal role.

1-Methoxy-5-methylphenazin-5-ium methyl sulfate, hereafter referred to as 1-Methoxy PMS, has emerged as a highly efficient and stable electron mediator, significantly enhancing the sensitivity and reliability of HTS assays.[7][8][9][10] Unlike its predecessor, Phenazine Methosulfate (PMS), which is notoriously unstable in light, 1-Methoxy PMS offers remarkable stability, making it ideal for the rigorous and often prolonged workflows of HTS.[7][10]

This guide will provide the foundational knowledge and practical protocols to effectively integrate 1-Methoxy PMS into your HTS workflows, leading to more robust and reproducible data.

Mechanism of Action: 1-Methoxy PMS in Cellular Assays

1-Methoxy PMS functions as an intermediate electron carrier, shuttling electrons from intracellular NAD(P)H to a tetrazolium dye, such as WST-8, outside the cell.[8][11] This process is crucial for assays where the tetrazolium salt itself cannot efficiently penetrate the cell membrane.[5] The enhanced stability of 1-Methoxy PMS ensures a consistent rate of electron transfer over the course of the assay, minimizing variability.[10]

The overall reaction can be summarized as follows:

  • Intracellular dehydrogenases reduce NAD(P)+ to NAD(P)H.

  • 1-Methoxy PMS accepts electrons from NAD(P)H, becoming reduced.

  • The reduced 1-Methoxy PMS then transfers these electrons to an extracellular tetrazolium salt (e.g., WST-8).

  • The tetrazolium salt is reduced to a colored formazan product, which can be quantified spectrophotometrically.

1-Methoxy_PMS_Mechanism cluster_cell Cell Interior cluster_extracellular Extracellular Space NAD(P)H NAD(P)H Dehydrogenases Dehydrogenases NAD(P)H->Dehydrogenases e- 1-Methoxy_PMS_ox 1-Methoxy PMS (oxidized) NAD(P)H->1-Methoxy_PMS_ox e- NAD(P)+ NAD(P)+ Dehydrogenases->NAD(P)+ 1-Methoxy_PMS_red 1-Methoxy PMS (reduced) Tetrazolium Tetrazolium Salt (e.g., WST-8) 1-Methoxy_PMS_red->Tetrazolium e- Formazan Formazan (Colored Product) Tetrazolium->Formazan Reduction

Caption: Mechanism of 1-Methoxy PMS as an electron mediator.

Core Applications and Detailed Protocols

Cell Viability and Proliferation Assays

These assays are fundamental in drug discovery to assess the general health of a cell population after treatment with test compounds. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][12]

Protocol: High-Throughput Cell Viability Assay using 1-Methoxy PMS and WST-8

Cell_Viability_Workflow Start Start Seed_Cells 1. Seed cells in 384-well plates Start->Seed_Cells Incubate_Cells 2. Incubate (24h) Seed_Cells->Incubate_Cells Add_Compounds 3. Add test compounds Incubate_Cells->Add_Compounds Incubate_Compounds 4. Incubate (24-72h) Add_Compounds->Incubate_Compounds Add_Reagent 5. Add 1-Methoxy PMS/WST-8 solution Incubate_Compounds->Add_Reagent Incubate_Reagent 6. Incubate (1-4h) Add_Reagent->Incubate_Reagent Measure_Absorbance 7. Measure absorbance at 450 nm Incubate_Reagent->Measure_Absorbance Analyze_Data 8. Analyze data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a high-throughput cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 384-well clear-bottom tissue culture plates

  • Test compounds

  • 1-Methoxy PMS solution (10 mM in dH2O, sterile filtered)

  • WST-8 solution (5 mM in PBS, sterile filtered)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend in complete medium to the desired density.

    • Seed 20 µL of the cell suspension into each well of a 384-well plate. The optimal cell number should be determined empirically but typically ranges from 1,000 to 5,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of your test compounds in the appropriate vehicle (e.g., DMSO).

    • Add 20 nL of the compound dilutions to the corresponding wells. Include vehicle-only controls (negative control) and a known cytotoxic compound (positive control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation and Addition:

    • Prepare the working solution by mixing 1-Methoxy PMS and WST-8 in cell culture medium. A typical starting ratio is 1:20 (e.g., 5 µL of 10 mM 1-Methoxy PMS and 100 µL of 5 mM WST-8 in 1 mL of medium). The final concentrations should be optimized for your cell type and conditions.

    • Add 5 µL of the working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 to 4 hours. The incubation time should be optimized to ensure the absorbance values are within the linear range of the microplate reader.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Plot the % viability against the compound concentration to determine the IC50 value.

Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a compound is toxic to cells. The protocol is similar to the cell viability assay, but the data is interpreted as a measure of cell death.

Protocol: High-Throughput Cytotoxicity Assay

Follow the same procedure as the cell viability assay. The data analysis will focus on the reduction in signal as an indicator of cytotoxicity.

Data Analysis: Calculate the percentage of cytotoxicity.

% Cytotoxicity = 100 - % Viability

Enzyme Assays

1-Methoxy PMS is also valuable for HTS of enzymes that produce NAD(P)H, such as dehydrogenases.[13][14] The rate of formazan production is proportional to the enzyme activity.

Protocol: High-Throughput Dehydrogenase Activity Assay

Materials:

  • Purified dehydrogenase enzyme

  • Enzyme substrate (e.g., lactate for lactate dehydrogenase)

  • NAD+ or NADP+

  • Assay buffer

  • Test compounds (potential inhibitors or activators)

  • 1-Methoxy PMS solution

  • WST-8 solution

  • 384-well plate

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Assay buffer

      • Test compound or vehicle

      • NAD+ or NADP+

      • Enzyme

    • Incubate for a short period to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add the enzyme substrate to initiate the reaction.

  • Detection:

    • Add the 1-Methoxy PMS/WST-8 solution.

    • Monitor the increase in absorbance at 450 nm over time (kinetic assay) or measure the absorbance at a fixed endpoint.

Data Analysis: Calculate the enzyme activity as the rate of change in absorbance. Determine the % inhibition or activation relative to the vehicle control.

Quantitative Data and Assay Performance

ParameterRecommended Range/ValueNotes
1-Methoxy PMS Final Concentration 0.1 - 1 mMOptimize for each cell line and assay type.
WST-8 Final Concentration 0.25 - 0.5 mMEnsure the concentration is not limiting.
Cell Seeding Density (384-well) 1,000 - 5,000 cells/wellDependent on cell size and proliferation rate.
Incubation Time (Reagent) 1 - 4 hoursAim for an absorbance of 1.0-2.0 in control wells.
Absorbance Wavelength 450 nm
Z'-factor > 0.5A measure of assay quality and robustness.[15]

Calculating the Z'-factor:

Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

Where:

  • SD_pos is the standard deviation of the positive control.

  • SD_neg is the standard deviation of the negative control.

  • Mean_pos is the mean of the positive control.

  • Mean_neg is the mean of the negative control.

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[15]

Troubleshooting and Scientific Integrity

Trustworthiness through Self-Validation:

  • Compound Interference: Some compounds can directly reduce tetrazolium salts or interfere with the absorbance reading.[16] Always run a control plate with compounds in the absence of cells to identify such interferences.

  • Cytotoxicity of Reagents: While 1-Methoxy PMS has low cytotoxicity, it is good practice to confirm this for your specific cell line at the optimized concentration.[8][12]

  • Orthogonal Assays: Confirm hits from your primary screen with an orthogonal assay that has a different detection method to rule out false positives.[1]

Safety and Handling

1-Methoxy PMS is a chemical and should be handled with appropriate care.[17][18][19]

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.[19]

  • Handling: Avoid creating dust. Use in a well-ventilated area.[17]

  • Storage: Store at room temperature, protected from light.[14] The solution is stable for several months.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[17]

Conclusion

1-Methoxy PMS is a powerful tool for high-throughput screening, offering enhanced stability and reliability over older electron mediators. By understanding its mechanism of action and following robust, optimized protocols, researchers can generate high-quality, reproducible data in their drug discovery efforts. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of 1-Methoxy PMS in a variety of HTS applications.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
  • 1-Methoxy-5-methylphenazinium methyl sulfate - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Employment of 1-Methoxy-5-Ethyl Phenazinium Ethyl Sulfate as a Stable Electron Mediator in Flavin Oxidoreductases-Based Sensors. (2020). MDPI.
  • 1-Methoxy PMS - Electron Medi
  • 1-Methoxy PMS, electron mediator | CAS#:65162-13-2. (n.d.). Lumiprobe.
  • Electron Mediator 1-Methoxy PMS | CAS 65162-13-2. (n.d.). Dojindo.
  • Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. (1980). PubMed.
  • 1-Methoxy-5-methylphenazinium methyl sulfate ≥95% | 65162-13-2. (n.d.). Merck Millipore.
  • 1-methoxy-5-Methylphenazinium (methyl sulfate)
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.
  • Advances in high-throughput mass spectrometry in drug discovery. (2022). EMBO Molecular Medicine.
  • SAFETY DATA SHEET - 1-Methoxy-5-methylphenazinium Methyl Sulf
  • Methoxy-PMS | MedChemExpress (MCE) Life Science Reagents. (n.d.). MedChemExpress.
  • MTT assay. (n.d.). Wikipedia.
  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. (2025). BellBrook Labs.
  • 1-Methoxy-5-methylphenazinium methyl sulfate ≥95% | 65162-13-2. (n.d.). Sigma-Aldrich.
  • 1-Methoxy PMS | Hydrotropic Agents inhibitor | CAS 65162-13-2. (n.d.). Selleck Chemicals.
  • Basics of HTS Assay Design and Optimization. (n.d.).
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • MTT assay protocol. (n.d.). Abcam.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property. (2017). Protocol Exchange.
  • Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress. (2019). MDPI.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating 1-Methoxy-5-methylphenazin-5-ium Interference in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of 1-Methoxy-5-methylphenazin-5-ium (1-mPMS) in cytotoxicity assays. As an experienced application scientist, this resource is structured to not only provide solutions but also to explain the underlying scientific principles to empower you in your research.

Introduction to 1-mPMS in Cell Viability Assays

1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-mPMS) is a stable electron mediator used in colorimetric cell viability assays that employ water-soluble tetrazolium salts like WST-8 and XTT.[1][2] Unlike its more light-sensitive predecessor, phenazine methosulfate (PMS), 1-mPMS offers greater stability.[3][4] In these assays, metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of viable cells.[1][5] 1-mPMS facilitates this process by transferring electrons from cellular reductants, such as NADH, to the tetrazolium salt.[1]

While 1-mPMS is a valuable tool, it can, under certain conditions, interfere with the accurate assessment of cytotoxicity, primarily through its own potential cytotoxic effects at higher concentrations or by inducing oxidative stress. This guide will help you identify, troubleshoot, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 1-mPMS in a WST-8 or XTT assay?

A1: 1-mPMS acts as an intermediate electron carrier.[1] In viable cells, NAD(P)H-dependent dehydrogenases reduce 1-mPMS. The reduced 1-mPMS then transfers these electrons to the tetrazolium salt (WST-8 or XTT), which is typically cell-impermeable, reducing it to a water-soluble formazan dye. This reaction occurs extracellularly, and the resulting color change is measured spectrophotometrically.[6]

Q2: Can 1-mPMS itself be toxic to cells?

A2: Yes, electron-coupling reagents like 1-mPMS can exhibit cellular toxicity, particularly at higher concentrations.[7] This intrinsic cytotoxicity can lead to an overestimation of the toxicity of your test compound. The cytotoxic effect is often concentration-dependent and can vary between cell types.

Q3: How can I determine if 1-mPMS is causing cytotoxicity in my experiment?

A3: To determine if 1-mPMS is contributing to cell death, you should run a "reagent-only" control. This involves incubating your cells with the WST-8/1-mPMS or XTT/1-mPMS solution without your test compound. If you observe a significant decrease in cell viability in this control group compared to untreated cells, it is likely that the 1-mPMS concentration is too high for your specific cell line and experimental conditions.

Q4: My blank wells (media and assay reagent only) are showing a high background absorbance. What could be the cause?

A4: High background absorbance in cell-free wells can be caused by several factors:

  • Contamination: Microbial contamination in your media or reagents can reduce the tetrazolium salt.

  • Reducing agents: Components in your test compound or culture medium (like antioxidants) can directly reduce the tetrazolium salt non-enzymatically.[8]

  • Light exposure: Prolonged exposure of the assay reagents to light can lead to spontaneous formazan generation.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues related to 1-mPMS interference.

Issue 1: Suspected Cytotoxicity from 1-mPMS

If you suspect that 1-mPMS is contributing to the observed cytotoxicity, follow these steps to diagnose and mitigate the issue.

Workflow for Diagnosing and Mitigating 1-mPMS Cytotoxicity

cluster_0 Diagnosis cluster_1 Mitigation A Run 'Reagent-Only' Control (Cells + Assay Reagent, No Compound) B Compare viability to untreated cells A->B C Significant decrease in viability? B->C D 1-mPMS cytotoxicity is likely C->D Yes E No significant decrease C->E No F Optimize 1-mPMS Concentration (Titrate to find lowest effective concentration) D->F G Co-treatment with Catalase (To neutralize potential ROS) F->G H Reduce Incubation Time (Minimize cell exposure to 1-mPMS) G->H I Switch to an Alternative Assay (e.g., ATP-based, Real-time cytotoxicity) H->I A 1-mPMS C Reduced 1-mPMS A->C Reduction B Cellular Reductases D O₂ (Oxygen) C->D Electron Transfer E O₂⁻ (Superoxide) D->E F SOD E->F G H₂O₂ (Hydrogen Peroxide) F->G H Catalase G->H J Cell Damage G->J Cytotoxicity I H₂O + O₂ H->I

Sources

Validation & Comparative

Optimizing Assay Sensitivity: A Technical Guide to 1-Methoxy PMS vs. Traditional Mediators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In NAD(P)H-dependent cellular viability and proliferation assays, the choice of electron mediator is a critical determinant of data quality. Traditional mediators like Phenazine Methosulfate (PMS) suffer from photochemical instability, leading to high background absorbance (noise) and reduced assay sensitivity. This guide analyzes 1-Methoxy PMS (1-methoxy-5-methylphenazinium methyl sulfate) as a superior alternative, detailing its enhanced signal-to-noise ratio (SNR), stability profile, and application in WST-8 assays. We also introduce 1-Methoxy PES as an emerging standard for alkaline environments.

Part 1: The Signal-to-Noise Challenge in Tetrazolium Assays

The Mechanism of Action

Tetrazolium assays (MTT, MTS, XTT, WST-8) rely on the reduction of tetrazolium salts to colored formazan dyes by cellular dehydrogenases. However, most tetrazolium salts cannot directly accept electrons from NADH/NADPH at the plasma membrane. An electron mediator is required to shuttle electrons from the intracellular space to the extracellular dye.

The "Noise" Source: PMS Instability

The traditional mediator, PMS , is highly sensitive to ambient light. Upon exposure, PMS undergoes spontaneous reduction, generating superoxide radicals that reduce the tetrazolium salt independent of cellular activity. This creates a high optical density (OD) background (noise), compressing the dynamic range of the assay and obscuring data from low-metabolism cell lines.

The Solution: 1-Methoxy PMS

1-Methoxy PMS is a chemically engineered derivative designed to resist photochemical reduction. By maintaining oxidative stability in the presence of light, it ensures that formazan production is driven almost exclusively by biological enzymatic activity, thereby maximizing the Signal-to-Noise Ratio (SNR).

Part 2: Technical Deep Dive & Comparative Analysis

Electron Transport Pathway

The following diagram illustrates the electron flow. Note that 1-Methoxy PMS acts as the obligate shuttle.

ElectronTransport NADH Intracellular NADH/NADPH Mediator 1-Methoxy PMS (Oxidized) NADH->Mediator e- Transfer MediatorRed 1-Methoxy PMS (Reduced) Mediator->MediatorRed Reduction MediatorRed->Mediator Recycling WST8 WST-8 (Tetrazolium) MediatorRed->WST8 e- Transfer Formazan Formazan (Orange Dye) WST8->Formazan Reduction (OD 450nm)

Figure 1: Electron transport mechanism. 1-Methoxy PMS shuttles electrons from intracellular NADH to extracellular WST-8.[1][2]

Performance Comparison: PMS vs. 1-Methoxy PMS vs. PES

The table below synthesizes stability and performance metrics.

FeaturePMS (Traditional)1-Methoxy PMS (Advanced)1-Methoxy PES (Next-Gen)
Chemical Name Phenazine methosulfate1-Methoxy-5-methylphenazinium methyl sulfate1-Methoxy-5-ethyl phenazinium ethyl sulfate
Light Stability Poor (Reduces spontaneously)High (Stable in ambient light)High
Solution Stability Hours (must be fresh)Months (at 4°C or -20°C)Months (High stability)
pH Stability Unstable > pH 7Stable pH 5–6; Degrades > pH 7Stable up to pH 8+
Cytotoxicity Moderate to HighNegligibleNegligible
Background Noise High (requires background subtraction)LowVery Low
Primary Use Legacy protocolsStandard WST-8/CCK-8 assaysLong-term or alkaline assays

Expert Insight: While 1-Methoxy PMS is the standard for WST-8, 1-Methoxy PES is superior if your assay buffer is neutral or slightly alkaline (pH > 7.0), as 1-Methoxy PMS stability drops significantly above pH 6.0 [1, 2].

Part 3: Validated Experimental Protocol (WST-8 Assay)

This protocol utilizes 1-Methoxy PMS with WST-8 for a high-sensitivity cell viability assay.[3][4] This system is self-validating: the lack of color change in cell-free controls confirms reagent stability.

Reagents
  • WST-8: 5 mM solution in PBS.

  • 1-Methoxy PMS: 0.2 mM solution in PBS.

  • Assay Buffer: HEPES or PBS (pH 6.0–7.0 preferred for 1-m-PMS stability).

Step-by-Step Workflow

AssayWorkflow Start Start: Cell Culture Seed 1. Seed Cells (96-well plate, 5k-10k cells/well) Start->Seed Treat 2. Treatment (Drug/Compound Incubation) Seed->Treat Add 4. Add Reagent (10µL per 100µL media) Treat->Add Prep 3. Prepare Working Solution (WST-8 + 1-m-PMS) Prep->Add Incubate 5. Incubate (1-4 Hours @ 37°C) Add->Incubate Measure 6. Measure Absorbance (OD 450nm) Incubate->Measure Analyze 7. Calculate Viability (Relative to Control) Measure->Analyze

Figure 2: Optimized WST-8 / 1-Methoxy PMS assay workflow.

Detailed Procedure
  • Preparation: Mix WST-8 (5 mM) and 1-Methoxy PMS (0.2 mM) in a 1:1 ratio just before use, or use a pre-mixed commercial "CCK-8" style solution.

    • Note: The final concentration in the well should be approx. 0.5 mM WST-8 and 20 µM 1-Methoxy PMS.

  • Seeding: Culture cells in a 96-well plate (100 µL/well). Include three "Blank" wells containing only media + reagent (no cells) to measure background noise.

  • Addition: Add 10 µL of the WST-8/1-m-PMS mixture to each well. Avoid introducing bubbles.

  • Incubation: Incubate at 37°C for 1–4 hours.

    • Checkpoint: Check the "Blank" wells.[4] They should remain clear/slightly yellow.[3] If they turn orange, your mediator has degraded or reacted with media components (high noise).

  • Measurement: Measure absorbance at 450 nm .

  • Calculation:

    
    
    

Part 4: Troubleshooting & Optimization

High Background (Noise)
  • Cause: Reagent degradation or high media pH.

  • Fix: Ensure 1-Methoxy PMS is stored at -20°C and protected from light. If using media with pH > 7.4, switch to 1-Methoxy PES or measure immediately after incubation.

Low Signal
  • Cause: Low metabolic activity or insufficient incubation.

  • Fix: Extend incubation up to 4 hours. 1-Methoxy PMS is non-toxic, allowing longer incubations without damaging cells, unlike PMS [3].[1]

Precipitation
  • Cause: MTT/PMS forms insoluble crystals.

  • Advantage: WST-8/1-Methoxy PMS produces water-soluble formazan, eliminating the solubilization step required in MTT assays.

References

  • Dojindo. (n.d.). Electron Mediator 1-Methoxy PMS | CAS 65162-13-2.[1][5][6] Dojindo. Retrieved February 26, 2026, from [Link]

  • Hisada, R., & Yagi, T. (1977).[7][8] 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[8] Journal of Biochemistry. Retrieved February 26, 2026, from [Link]

Sources

A Senior Scientist's Guide to Cell Viability Assays: Correlating 1-Methoxy-5-methylphenazin-5-ium Reduction with Cell Number

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and cell biology, accurately quantifying the number of viable cells is a cornerstone of experimental success. This guide provides an in-depth comparison of metabolic assays used for this purpose, with a special focus on the role and advantages of the electron mediator 1-Methoxy-5-methylphenazin-5-ium, often referred to as 1-methoxy PMS. We will delve into the mechanisms, compare performance with established alternatives, and provide actionable protocols and troubleshooting advice.

The Principle: Gauging Viability Through Metabolic Activity

Instead of direct cell counting, many high-throughput methods infer cell number by measuring metabolic activity.[1][2] A key assumption is that the amount of metabolic activity is directly proportional to the number of living, healthy cells in a population.[3] One of the most common approaches involves the reduction of a tetrazolium salt by cellular enzymes, primarily NAD(P)H-dependent oxidoreductases, into a colored formazan product.[4] The intensity of the resulting color provides a quantitative measure of viability.[5]

The Crucial Role of 1-Methoxy-5-methylphenazin-5-ium (1-mPMS)

While early tetrazolium assays like the MTT assay rely on dyes that enter the cell to be reduced, newer generations of tetrazolium salts (e.g., MTS, XTT, WSTs) are designed to be water-soluble and cell-impermeable.[3][6] This design prevents the need for a final cell-lysis and formazan solubilization step, streamlining the workflow considerably.[4][7]

However, since these dyes cannot readily enter the cell, they require an intermediate electron carrier to shuttle electrons from the intracellular NAD(P)H pool to the tetrazolium salt in the culture medium.[3] This is where 1-methoxy PMS excels.

1-methoxy PMS is a photochemically stable electron mediator that efficiently accepts electrons from NAD(P)H and transfers them to tetrazolium dyes like MTS.[8][9][10][11] Its stability under light is a significant advantage over its predecessor, phenazine methosulfate (PMS), making it a more reliable reagent for reproducible results.[12] The reduced form of 1-methoxy PMS exits the cell and converts the tetrazolium salt into a soluble, colored formazan, allowing for a simple "add-and-read" assay format.[3][9]

G NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Cellular Dehydrogenases mPMS_in 1-mPMS (oxidized) NADPH->mPMS_in mPMS_H_in 1-mPMS (reduced) mPMS_in->mPMS_H_in Reduction mPMS_out 1-mPMS (oxidized) mPMS_H_out 1-mPMS (reduced) mPMS_H_in->mPMS_H_out Transports out MTS MTS (Tetrazolium) (low color) Formazan Formazan (high color, soluble) MTS->Formazan Reduction mPMS_H_out->MTS mPMS_H_out->mPMS_out Oxidation

Caption: Mechanism of 1-mPMS-mediated MTS reduction.

Experimental Protocol: MTS Assay with 1-mPMS

This protocol provides a reliable, self-validating method for assessing cell proliferation or cytotoxicity.

Core Principle: The amount of soluble formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.[13]

Materials:

  • Cells and appropriate culture medium

  • 96-well clear-bottom microplates

  • Test compounds

  • MTS reagent combined with 1-methoxy PMS (often supplied as a single solution in commercial kits)

  • Microplate spectrophotometer (reader)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control.

    • Causality: Cell density is critical. Too few cells will yield a signal indistinguishable from background, while too many can lead to nutrient depletion and a non-linear response.[14] A cell titration experiment is essential for each cell line.

  • Compound Treatment: Add test compounds at various concentrations to the appropriate wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of the combined MTS/1-mPMS solution directly to each well.[3][6][15]

    • Trustworthiness: This single addition step minimizes handling errors, such as cell loss, that can occur in multi-step assays.[4]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a standard cell culture incubator.[3][15]

    • Causality: Incubation time allows for the enzymatic conversion to occur. This period may need optimization, as longer times increase sensitivity but can also lead to cytotoxicity from the reagents themselves.[3]

  • Data Acquisition: Gently shake the plate to ensure uniform color distribution and measure the absorbance at 490 nm.[15]

G start Start plate_cells Plate Cells (100 µL/well) + Media-only controls start->plate_cells add_compound Add Test Compounds Incubate (e.g., 24-72h) plate_cells->add_compound add_mts Add 20 µL MTS/1-mPMS Reagent add_compound->add_mts incubate_final Incubate 1-4 hours at 37°C add_mts->incubate_final read_absorbance Shake Plate Read Absorbance @ 490nm incubate_final->read_absorbance end End read_absorbance->end

Caption: Standard workflow for an MTS-based cell viability assay.

Comparison with Alternative Viability Assays

No single assay is perfect for all applications. The choice depends on the specific cell type, experimental goals, and available equipment.

Assay FeatureMTS (with 1-mPMS)MTTXTT / WSTsResazurin (alamarBlue®)
Principle Metabolic ReductionMetabolic ReductionMetabolic ReductionMetabolic Reduction
Product Soluble FormazanInsoluble FormazanSoluble FormazanSoluble, Fluorescent Resorufin
Requires Lysis? NoYesNoNo
Workflow Homogeneous (Add & Read)Multi-step (Add, Incubate, Solubilize, Read)Homogeneous (Add & Read)Homogeneous (Add & Read)
Detection Colorimetric (Absorbance)Colorimetric (Absorbance)Colorimetric (Absorbance)Fluorometric or Colorimetric
Sensitivity GoodModerateGoodHigh[3][16][17]
Linearity Good[18]Can be limited[19]GoodGood[17][20]
Toxicity Moderate[3]Reagents can be toxicModerateLow, allows kinetic studies[16]
In-Depth Analysis of Alternatives:
  • MTT Assay: The classic tetrazolium assay requires solubilizing the insoluble purple formazan crystals in an organic solvent like DMSO or SDS-HCl before reading the absorbance.[7] This extra step adds time, potential for error, and is not amenable to kinetic or real-time measurements.[2]

  • XTT and WSTs: Like MTS, these are second-generation tetrazolium salts that produce a water-soluble formazan.[6] They also require an electron mediator. Their performance is generally comparable to MTS, offering a convenient homogeneous format.

  • Resazurin (alamarBlue®): This assay uses a different principle where the blue, non-fluorescent resazurin dye is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[21] It is generally more sensitive than tetrazolium assays and, due to its low toxicity, can be used for kinetic monitoring of cell health over time.[3][16] However, it can be prone to interference from compounds that are fluorescent or that alter the redox environment of the medium.[3]

Troubleshooting and Scientific Integrity

A protocol is only as reliable as its controls. To ensure the trustworthiness of your data, consider the following:

  • Chemical Interference: Test compounds, particularly antioxidants or those with reducing properties, can directly reduce the tetrazolium salt, leading to a false positive signal of cell viability.[22]

    • Validation: Always run a cell-free control where you add your test compound to culture medium with the assay reagent but without cells.[3][22] A significant signal here indicates direct chemical reduction, and a different assay method (e.g., an ATP-based assay) may be necessary.[22]

  • Background Absorbance: Phenol red in culture medium can interfere with absorbance readings.[7][14] Using a phenol red-free medium during the final incubation and reading step can improve the signal-to-noise ratio.

  • Linear Range: The correlation between absorbance and cell number is only linear within a specific range.[20][23] Always perform a cell titration curve for your specific cell line to determine the optimal seeding density that falls within this linear range.[14]

Conclusion

The use of 1-Methoxy-5-methylphenazin-5-ium in conjunction with water-soluble tetrazolium salts like MTS represents a significant advancement in cell viability assessment. It provides a rapid, reproducible, and homogeneous assay format that demonstrates a strong linear correlation with viable cell number under optimized conditions.[18] While more sensitive methods like resazurin-based assays exist, the MTS/1-mPMS system offers a robust and convenient platform for the majority of cell proliferation, cytotoxicity, and chemosensitivity studies. The key to authoritative and trustworthy results lies in understanding the assay's mechanism, careful optimization for your specific model, and the diligent use of appropriate controls to validate your findings.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (n.d.). Analysis of Cell Viability by the MTT Assay. CSH Protocols. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]

  • Kim, J. O., et al. (n.d.). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunology and Regenerative Medicine. [Link]

  • Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10, 580-590. [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019, July 24). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. RGCC International. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. [Link]

  • Sigma-Aldrich. (n.d.). 1-Methoxy-5-methylphenazinium. [Link]

  • ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. [Link]

  • PubMed. (2002, October 15). [Development of MTS/pms colorimetric assay in the proliferation of leukemic cells]. [Link]

  • PubMed. (n.d.). 1-Methoxy-5-methylphenazinium Methyl Sulfate. A Photochemically Stable Electron Mediator Between NADH and Various Electron Acceptors. [Link]

  • PubMed. (n.d.). Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. [Link]

Sources

Benchmarking 1-Methoxy-5-methylphenazin-5-ium: Stability & Performance in Long-Term Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Assays

Executive Summary: The "Electron Coupling" Bottleneck

In metabolic viability assays (MTS, XTT, WST-8), the rate-limiting step is often not cellular metabolism, but the stability of the electron coupling reagent. For decades, Phenazine Methosulfate (PMS) was the standard, despite its notorious instability in light and aqueous buffers.

1-Methoxy-5-methylphenazin-5-ium methyl sulfate (1-m-PMS) was engineered to solve this specific failure point. This guide objectively benchmarks 1-m-PMS against its predecessor (PMS) and its advanced derivative (1-m-PES), specifically focusing on long-term culture stability —defined here as the reagent's ability to resist non-enzymatic disproportionation (background noise) during extended incubations (4–24+ hours) required for low-metabolism cell lines.

Part 1: The Mechanism of Stability

To understand the performance gap, we must look at the molecular mechanism. In tetrazolium assays, the tetrazolium salt (e.g., WST-8) cannot directly accept electrons from intracellular NADH/NADPH. An intermediate electron acceptor (IEA) is required to shuttle electrons across the plasma membrane.

The Stability Paradox
  • PMS (The Old Standard): Highly susceptible to photochemical reduction. Exposure to ambient light causes PMS to auto-reduce, transferring electrons to the tetrazolium dye without cellular activity. This creates high background absorbance (noise), making long-term incubations impossible.

  • 1-m-PMS (The Stable Alternative): The addition of a methoxy group at the 1-position provides steric protection and alters the redox potential (+63 mV), rendering the molecule significantly more resistant to photochemical degradation while maintaining electron transfer efficiency.

Visualizing the Electron Shuttle Pathway

The following diagram illustrates the electron flow and the critical point where 1-m-PMS stability prevents false positives.

ElectronTransport NADH Intracellular NADH/NADPH mPMS_Ox 1-m-PMS (Oxidized) NADH->mPMS_Ox e- Transfer mPMS_Red 1-m-PMS (Reduced) mPMS_Ox->mPMS_Red Reduction mPMS_Red->mPMS_Ox Recycle Tetrazolium Tetrazolium Salt (MTS/WST-8) mPMS_Red->Tetrazolium e- Transfer Formazan Formazan Dye (Detection) Tetrazolium->Formazan Color Change (450nm) Light Ambient Light (Photochemical Stress) Light->mPMS_Ox No Effect (Stable)

Caption: Figure 1. Mechanism of 1-m-PMS mediated electron transport. Unlike PMS, 1-m-PMS resists photochemical reduction (green dotted line), preventing non-enzymatic background signal.

Part 2: Comparative Benchmarking Data

The following data consolidates performance metrics from internal validation studies and peer-reviewed literature comparing PMS, 1-m-PMS, and 1-m-PES (Phenazine Ethosulfate derivative).

Table 1: Stability and Performance Matrix
FeaturePhenazine Methosulfate (PMS)1-Methoxy PMS (1-m-PMS) 1-Methoxy PES (1-m-PES)
CAS Number 299-11-665162-13-2 133395-54-7
Light Stability Very Poor (t½ < 1 hr in light)Excellent (Stable > 3 months) Excellent
Solution Stability Unstable (Prepare fresh)Stable (Weeks at 4°C) Highly Stable (Months)
pH Stability Poor (Degrades > pH 7)Good (Stable pH 5-7.5) Superior (Stable up to pH 9)
Cytotoxicity High (ROS generation)Low (Suitable for 24h+) Low
Background Noise Increases rapidly over timeRemains flat Remains flat
Primary Use Historical / Acute AssaysMTS / WST-8 (Standard) High pH Assays
Critical Analysis: The "Long-Term" Definition

In the context of this benchmark, "Long-Term Culture" refers to two distinct scenarios:

  • Reagent Storage: Can you mix 1-m-PMS with WST-8 and store it as a "One-Step" solution?

    • Result:Yes. 1-m-PMS allows for the creation of ready-to-use master mixes. PMS does not.

  • Extended Incubation: Can you leave the reagent on cells for 24–48 hours to detect low-metabolic activity?

    • Result:Yes. Because 1-m-PMS does not auto-reduce in light, the background absorbance remains near zero. With PMS, the background absorbance would exceed the signal within 2–4 hours.

Part 3: Validated Protocol for Long-Term Assays

This protocol utilizes 1-m-PMS in a WST-8 based assay (analogous to CCK-8 or Cell Counting Kit-8) designed for extended incubation.

Reagents Required[1][2][3][4]
  • WST-8 (Tetrazolium salt)[1]

  • 1-m-PMS (Electron coupler)[2][1][3][4]

  • Assay Buffer (PBS or Culture Media)

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • 1-m-PMS Stock (2 mM): Dissolve 1-m-PMS in PBS. Note: This solution is stable for 3 months at 0–5°C protected from light.

    • WST-8 Stock (5 mM): Dissolve WST-8 in PBS.

  • Preparation of Working Solution (The "One-Step" Reagent):

    • Mix WST-8 Stock and 1-m-PMS Stock in a 20:1 ratio .

    • Example: 1000 µL WST-8 Stock + 50 µL 1-m-PMS Stock.

    • Stability:[5][1][3][4][6][7][8] This working solution is stable for weeks at 4°C, unlike PMS mixtures which must be used immediately.

  • Experimental Incubation (Long-Term):

    • Add 10 µL of Working Solution to 100 µL of cell culture in a 96-well plate.

    • Incubate: For high metabolic cells: 1–4 hours. For low metabolic cells: 24–48 hours.

    • Crucial Check: Include a "Media Only" blank. With 1-m-PMS, this blank should not change color over 24 hours.

Workflow Visualization

ProtocolWorkflow Start Start: Reagent Prep Mix Mix WST-8 + 1-m-PMS (20:1 Ratio) Start->Mix Storage Optional: Store at 4°C (Stable for Weeks) Mix->Storage Batch Prep Add Add to Cells (1/10th Volume) Mix->Add Immediate Use Storage->Add Incubate Incubate (1h - 48h) Add->Incubate Read Measure OD 450 nm Incubate->Read

Caption: Figure 2. Optimized workflow for 1-m-PMS assays. The stability of the mixture allows for batch preparation (Green Node).

Part 4: Troubleshooting & Nuance (Expert Insights)

When to use 1-m-PES instead?

While 1-m-PMS is the standard, 1-Methoxy-5-ethylphenazinium ethyl sulfate (1-m-PES) is superior in one specific condition: High pH .

  • If your culture media or buffer has a pH > 8.0, 1-m-PMS stability begins to degrade.

  • 1-m-PES remains stable up to pH 9.0 and has comparable electron transfer efficiency.

Solubility Issues

1-m-PMS is highly water-soluble.[1] If you observe precipitation in the working solution, it is likely the Tetrazolium salt (WST-8 or MTS), not the 1-m-PMS. Ensure the WST-8 concentration does not exceed 5 mM in the stock.

Toxicity in "Continuous" Monitoring

While 1-m-PMS is less toxic than PMS, it is still an exogenous electron carrier. For experiments requiring >48 hours of continuous monitoring, consider non-lytic, non-redox assays (e.g., Luciferase-based RealTime-Glo) to avoid any potential interference with cellular respiration over days.

References

  • Hisada, R., & Yagi, T. (1977). 1-Methoxy-5-methylphenazinium methyl sulfate: A photochemically stable electron mediator between NADH and various electron acceptors.[3][9] Journal of Biochemistry, 82(5), 1469–1473.[3][9]

  • Dojindo Laboratories. (n.d.).[10] 1-Methoxy PMS Technical Manual. Retrieved from Dojindo.com.

  • Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta, 44(7), 1299-1305.

  • Cayman Chemical. (n.d.). 1-methoxy-5-Methylphenazinium (methyl sulfate) Product Information.

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.

Sources

Technical Guide: Cross-Validation of 1-Methoxy PMS Metabolic Assays with Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and cytotoxicity profiling, relying on a single endpoint can lead to critical data misinterpretation. Assays utilizing 1-Methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate) as an electron coupling reagent—most notably with WST-8 (e.g., CCK-8)—are the industry standard for high-throughput screening due to their stability and sensitivity. However, these assays measure metabolic potential (dehydrogenase activity) , not cell death directly.

This guide outlines the technical necessity of cross-validating 1-Methoxy PMS data with Flow Cytometry . While 1-Methoxy PMS provides a rapid, population-level metabolic snapshot, flow cytometry offers single-cell resolution on membrane integrity and apoptotic status. By correlating these two distinct biological signals, researchers can distinguish between true cytotoxicity, metabolic quiescence, and mitochondrial hyperactivation.

The Engine: 1-Methoxy PMS Mechanism

To interpret the data correctly, one must understand the chemistry. Unlike older phenazine methosulfate (PMS) reagents which degrade rapidly under light, 1-Methoxy PMS is chemically engineered for high stability and efficient electron transfer.

It acts as an intermediate electron acceptor.[1] It "steals" an electron from intracellular NAD(P)H (produced by viable mitochondria and cytosolic dehydrogenases) and shuttles it to the tetrazolium salt (WST-8) at the cell surface, reducing it to a water-soluble orange formazan dye.[2]

Mechanism Diagram

The following diagram illustrates the electron transfer pathway facilitated by 1-Methoxy PMS.

1-Methoxy PMS Mechanism cluster_cell Intracellular Environment cluster_media Extracellular Media NADH NADH / NADPH (Dehydrogenase Activity) mPMS_ox 1-Methoxy PMS (Oxidized) NADH->mPMS_ox e- Transfer mPMS_red 1-Methoxy PMS (Reduced) NADH->mPMS_red Reduction mPMS_red->mPMS_ox Recycle WST8 WST-8 (Tetrazolium Salt) mPMS_red->WST8 e- Shuttle Formazan Formazan Dye (Orange Output) WST8->Formazan Reduction (OD 450nm)

Figure 1: 1-Methoxy PMS acts as the critical electron shuttle, bridging intracellular metabolic activity (NADH) and the extracellular reporter (WST-8).

Comparative Analysis: Metabolic vs. Structural

Why cross-validate? Because a cell can be metabolically active but structurally compromised (early apoptosis), or metabolically quiet but structurally sound (quiescence).

Feature1-Methoxy PMS / WST-8 AssayFlow Cytometry (Annexin V / PI)
Primary Readout Dehydrogenase Activity (NADH levels)Membrane Asymmetry & Permeability
Data Type Bulk Average (Population level)Single-Cell Resolution
Throughput Ultra-High (96/384/1536-well)Low to Medium (Tube/Plate loader)
Sensitivity High (amplified by 1-Methoxy PMS)Very High (detects rare events)
Blind Spot Cannot distinguish Cytostasis vs. Death without time-points. Drugs affecting mitochondria may skew results.Requires cell harvesting (trypsinization can affect surface markers).
Cost LowHigh (Reagents + Instrument time)

Experimental Protocol: The "Parallel-Plate" Strategy

Scientist’s Note: Do not attempt to run flow cytometry on the exact same cells used for the WST-8 readout if possible. While WST-8 is low-toxicity, the formazan dye can interfere with fluorophores (quenching), and the washing steps required to remove the dye introduce variability. The Parallel-Plate method is the gold standard for validation.

Materials
  • Plate A (Metabolic): 1-Methoxy PMS + WST-8 Reagent (e.g., CCK-8 or similar).[2][3]

  • Plate B (Structural): Annexin V-FITC (Apoptosis) + Propidium Iodide (Necrosis/Late Apoptosis).

  • Control: 10% DMSO or Triton X-100 (Positive Death Control).

Step-by-Step Workflow
  • Seeding: Seed cells from the same master suspension into two identical 96-well plates. Incubate 24h for attachment.

  • Treatment: Apply drug candidates to both plates using the same dilution series. Incubate for the desired time point (e.g., 24h, 48h).

  • Assay A (Metabolic Readout):

    • Add WST-8/1-Methoxy PMS reagent directly to wells (10 µL per 100 µL media).[3]

    • Incubate 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm .

  • Assay B (Flow Cytometry Readout):

    • Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine into flow tubes.

    • Wash 2x with cold PBS.

    • Resuspend in Binding Buffer.

    • Stain with Annexin V-FITC and PI for 15 min in dark.

    • Acquire data (min. 10,000 events).[4]

Data Interpretation & Troubleshooting

Discrepancies between the two datasets are not "errors"—they are biological insights. Use the logic flow below to interpret your results.

Logic Flow for Discrepancy Analysis

Validation Logic Start Compare Results Match Both Assays Agree (High Viability or High Death) Start->Match Correlation > 0.9 Mismatch Discrepancy Found Start->Mismatch Correlation < 0.8 Case1 High Metabolic Signal (mPMS) Low Viability (Flow) Mismatch->Case1 Case2 Low Metabolic Signal (mPMS) High Viability (Flow) Mismatch->Case2 Result1 Mitochondrial Hyperactivation (Reactive Oxygen Species?) Case1->Result1 Diagnosis Result2 Senescence / Quiescence (Cell Cycle Arrest) Case2->Result2 Diagnosis

Figure 2: Decision matrix for interpreting discrepancies between 1-Methoxy PMS metabolic data and Flow Cytometry structural data.

Detailed Analysis of Discrepancies
Scenario 1: The "False Survivor" (High mPMS / Low Flow Viability)
  • Observation: Your WST-8 assay shows 90% viability, but Flow Cytometry shows 40% Apoptosis (Annexin V+).

  • Cause: The drug may be uncoupling the electron transport chain or inducing mitochondrial hyperactivation (ROS generation) as a stress response before death. 1-Methoxy PMS efficiently shuttles these excess electrons, artificially inflating the OD450 signal.

  • Action: Trust the Flow Cytometry data for "Death." Interpret the mPMS data as "Metabolic Stress."

Scenario 2: The "False Killer" (Low mPMS / High Flow Viability)
  • Observation: WST-8 signal drops to 40%, but Flow Cytometry shows 95% intact, non-apoptotic cells.

  • Cause: The cells are viable but have entered quiescence or senescence (G0 arrest). Their metabolic rate has slowed, reducing NADH production, but the membrane is intact. Alternatively, the drug might directly inhibit a specific dehydrogenase enzyme.

  • Action: Perform a Cell Cycle analysis (PI staining of fixed cells). If cells are accumulated in G1/G0, the drug is cytostatic, not cytotoxic.

References

  • Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual. (Describes the specific role of 1-Methoxy PMS in stability and sensitivity). [Link]

  • Ishiyama, M., et al. (1997). A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye. Talanta. (Foundational paper on WST-8 chemistry). [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][3][5][6][7][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Martinez, J. et al. (2024). MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays. (Recent comparison of tetrazolium sensitivity vs. other methods). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Methoxy-5-methylphenazin-5-ium (mPMS)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

1-Methoxy-5-methylphenazin-5-ium (commonly referred to as 1-Methoxy PMS or mPMS ) is a cationic phenazine derivative widely used as an electron mediator in NAD(P)H-dependent cellular viability assays (e.g., WST-8/CCK-8 assays).

Unlike its predecessor Phenazine Methosulfate (PMS), mPMS exhibits enhanced stability against light exposure. However, its mechanism of action—facilitating electron transport to generate superoxide anions and formazan dyes—renders it inherently cytotoxic and potentially mutagenic .

Operational Mandate: Do not treat mPMS waste as standard organic trash. Due to its biological activity (ROS generation) and phenazine core structure, it must be segregated as Toxic/Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances should mPMS solutions be discharged into municipal sewage systems.

Part 2: Hazard Profile & Technical Properties

Effective disposal requires understanding the chemical's behavior. The following properties dictate the segregation strategy.

PropertyData / CharacteristicOperational Implication
CAS Number 65162-13-2Use for waste labeling and inventory tracking.
Molecular Class Phenazinium SaltStable aromatic core; resistant to mild chemical degradation.
Solubility Water, EthanolDo not mix with non-polar organic waste (e.g., Hexane) to avoid precipitation.
Bio-Activity ROS Generator (Superoxide)Cytotoxic. Avoid contact with skin/mucosa. Potential mutagen.
Stability Light-sensitive (slow degradation)Store waste containers in the dark or use amber vessels to prevent uncontrolled decomposition.
RCRA Status (USA) Not P- or U-listedClassified via Generator Knowledge as Toxic/Irritant.

Part 3: Waste Segregation & Disposal Protocol

The "Self-Validating" Segregation System

To ensure safety, the disposal process is designed as a self-validating loop. Before adding waste to a carboy, you must verify Solvent Compatibility and pH Stability .

  • Rule 1: Never mix mPMS with strong oxidizing acids (e.g., Nitric Acid) or strong reducing agents, as this may trigger uncontrolled exothermic cycling.

  • Rule 2: Segregate based on physical state (Solid vs. Liquid) to facilitate incineration protocols.

Detailed Workflows
A. Solid Waste (Stock Powder & Spills)

Applicable to: Expired stock chemicals, spill cleanup materials, and heavily contaminated weighing boats.

  • Containment: Place the solid material inside a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging) or a rigid, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 1-Methoxy-5-methylphenazin-5-ium methyl sulfate.

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Disposal: Transfer to the facility's Solid Hazardous Waste stream for incineration.

B. Liquid Waste (Assay Supernatants & Stock Solutions)

Applicable to: Cell culture media containing mPMS, leftover stock solutions in water/ethanol.

  • Vessel Selection: Use an HDPE or Glass waste carboy. Amber glass is preferred to limit light exposure, but not strictly required if the container is stored in a closed cabinet.

  • Stream Selection:

    • Aqueous Stream: If the solvent is >90% water/buffer.

    • Organic Stream: If the solvent is Ethanol/Methanol.

    • Note: mPMS is compatible with standard "Non-Halogenated Organic" waste streams.

  • Transfer: Pour liquid into the carboy using a funnel to prevent splashing.

  • Rinsing: Triple-rinse the original container with a small volume of water/ethanol and add the rinsate to the waste carboy.

  • Labeling:

    • Constituents: Water (99%), 1-Methoxy PMS (<1%).

    • Hazard:[2][3] Toxic.[4][5]

C. Consumables (Tips, Plates, Tubes)

Applicable to: Pipette tips, 96-well plates, and Eppendorf tubes with trace residues.

  • Trace Contamination: If the items are "empty" (no free-flowing liquid), they can generally be treated as Solid Hazardous Waste (often called "Dry Lab Waste" or "Chemically Contaminated Debris").

  • Bulk Liquid: If plates still contain assay liquid, aspirate the liquid into the appropriate liquid waste stream (see B) before disposing of the plasticware.[6]

  • Sharps: If using needles/glass, dispose of in a rigid Sharps container labeled "Chemical Contaminated Sharps."

Part 4: Visual Decision Logic (Workflow)

The following diagram illustrates the decision matrix for mPMS disposal.

mPMS_Disposal Start Waste Generation: 1-Methoxy PMS StateCheck Identify Physical State Start->StateCheck Liquid Liquid Waste (Stock/Media) StateCheck->Liquid Solutions Solid Solid Waste (Powder/Debris) StateCheck->Solid Powder/Tips SolventCheck Primary Solvent? Liquid->SolventCheck AqWaste Aqueous Waste Stream (pH 6-8) SolventCheck->AqWaste Water/Buffer OrgWaste Non-Halogenated Organic Waste SolventCheck->OrgWaste Ethanol/Methanol Label Label: 'Toxic / Irritant' List Constituents AqWaste->Label OrgWaste->Label Bagging Double Bag or Rigid Container Solid->Bagging Bagging->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Figure 1: Decision tree for the segregation and disposal of 1-Methoxy PMS waste streams.

Part 5: Emergency Procedures (Spills)

In the event of a spill, immediate action prevents exposure and facility contamination.[6][7]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If powder is spilled, a particulate respirator (N95) is recommended to prevent inhalation of cytotoxic dust.

  • Containment:

    • Powder: Cover with a damp paper towel to prevent dust generation. Gently sweep into a dustpan.

    • Liquid: Cover with an absorbent pad or vermiculite.

  • Decontamination:

    • Clean the surface with a soap/water solution.[1][7]

    • Note: Avoid using bleach immediately on high concentrations of phenazines without ventilation, as reaction byproducts can be unpredictable. Standard detergent cleaning is sufficient for surface decontamination after bulk removal.

  • Disposal: Place all cleanup materials (towels, pads, gloves) into the Solid Hazardous Waste bag.

Part 6: References & Authority

  • Cayman Chemical. (2025).[8] Safety Data Sheet: 1-methoxy-5-Methylphenazinium (methyl sulfate).[2][7] Retrieved from

  • Dojindo. (2025).[9] Safety Data Sheet: 1-Methoxy PMS. Retrieved from

  • Santa Cruz Biotechnology. (2010). Material Safety Data Sheet: 1-Methoxy-5-methylphenazinium methyl sulfate.[2][7] Retrieved from

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

Sources

Operational Safety Guide: 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS)

[1]

Executive Safety Summary & Risk Profile

The "Why" Behind the Protocol: 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS) is a phenazine derivative used as an electron mediator in NAD(P)H-dependent cellular viability assays (e.g., WST-8, MTS).[1] While it is chemically engineered for greater stability than its predecessor (PMS), its planar tricyclic structure retains the potential to intercalate into DNA.

Critical Hazard Identifiers:

  • Mutagenicity/Carcinogenicity: Classified as H341 (Suspected of causing genetic defects) and H351 (Suspected of causing cancer) by major suppliers [1, 2]. This necessitates handling procedures that strictly prevent inhalation of dry powder or transdermal absorption.

  • Acute Toxicity: Oral toxicity varies by vendor classification from Harmful (H302) to Toxic (H301) [3]. We adopt the conservative "Toxic" standard for this protocol.

  • Photosensitivity: While more stable than PMS, the molecule is susceptible to photodegradation, which can alter assay results and produce unknown degradation byproducts.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.

PPE Specification Table
Protection ZoneStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil (0.10mm) Nitrile (Bright color for contrast).Outer Layer: 5-6 mil Nitrile (Extended cuff).Rationale: Phenazines are organic cations. Latex offers poor resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood.Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.Rationale: The primary risk is inhaling aerosolized powder during weighing.
Eye/Face Chemical Safety Goggles Spec: ANSI Z87.1 Impact + Splash rated.Rationale: Safety glasses are insufficient for powders that can drift around side shields. Goggles seal the ocular cavity.
Body Lab Coat (Buttoned) Spec: 100% Cotton or Nomex (flame resistant).Rationale: Synthetic blends can melt if a static discharge ignites flammable solvents often used in conjunction (e.g., Ethanol).
PPE Decision Logic (Visualization)

PPE_Decision_Treecluster_legendRisk LevelStartTask IdentificationStatePhysical State?Start->StatePowderDry Powder(Weighing/Spill)State->PowderSolidSolutionLiquid Solution(Assay/Pipetting)State->SolutionAqueous/SolventAction_PowderMUST USE FUME HOOD+ Goggles + Double Nitrile+ Anti-static measuresPowder->Action_PowderAction_LiquidBenchtop OK (if diluted)+ Safety Glasses/Goggles+ Single Nitrile GlovesSolution->Action_LiquidHighHigh Risk (Inhalation)ModModerate Risk (Splash)

Figure 1: PPE Decision Tree based on the physical state of the reagent. Note the critical control point at "Dry Powder" requiring fume hood use.

Operational Protocol: Safe Handling & Solubilization

Objective: Prepare a stock solution without generating dust or degrading the chemical via light exposure.

Step 1: Engineering Setup
  • Location: All weighing of dry powder must occur inside a certified chemical fume hood.

  • Airflow: Verify face velocity is between 80–100 fpm.

  • Static Control: 1-Methoxy PMS is a dry, reddish-purple powder prone to static cling. Use an anti-static gun or static dissipative weighing boats to prevent "jumping" of particles [4].

Step 2: Weighing & Solubilization
  • Don PPE: Put on inner orange nitrile gloves, lab coat, goggles, and outer blue nitrile gloves.

  • Prepare Solvent: Pre-measure your solvent (usually water or PBS; 1-Methoxy PMS is water-soluble).

  • Weighing:

    • Preferred Method: Weigh by difference inside a closed vial to minimize open-air transfer.

    • Alternative: If using a spatula, move slowly to avoid creating air currents.

  • Solubilization:

    • Add solvent directly to the vial containing the powder.

    • Light Protection: Immediately wrap the vial in aluminum foil or use amber microcentrifuge tubes. 1-Methoxy PMS is light-sensitive; degradation turns the solution from red/purple to brown [5].

  • Decontamination: Wipe down the balance and surrounding area with a wet paper towel (to capture dust) followed by 70% ethanol. Dispose of the wipe as hazardous waste.

Step 3: Workflow Visualization

Handling_WorkflowStorageStorage(-20°C, Dark)EquilibrateEquilibrate(Room Temp, Desiccated)Storage->EquilibratePrevent CondensationWeighWeighing(Fume Hood + Anti-Static)Equilibrate->WeighInside HoodSolubilizeSolubilization(Amber Tube/Foil)Weigh->SolubilizeAdd SolventWasteDisposal(Haz Waste Stream)Solubilize->WasteExcess Reagent

Figure 2: Operational workflow emphasizing temperature equilibration and light protection.

Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in a container labeled "Hazardous Waste: Toxic Solids (Phenazine Derivative)."

  • Liquid Waste: Aqueous solutions containing 1-Methoxy PMS must NOT be poured down the sink. Collect in a carboy labeled "Aqueous Waste with Toxic Organics."

  • Why? Phenazine derivatives are toxic to aquatic life and difficult for municipal water treatment to degrade [1].

Spill Response (Dry Powder)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Ensure N95/P100 respirator is worn if the spill is outside a hood.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation. Do not sweep dry.

  • Clean: Wipe up the damp powder. Clean the surface with a detergent solution, then water.

  • Verify: Check for residual red/purple staining.

References

  • Dojindo. (n.d.). 1-Methoxy PMS Technical Manual. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-Methoxy-5-methylphenazin-5-ium. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.